3,7-Diiodo-6-methoxy-4-methyl-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-diiodo-6-methoxy-4-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8I2N2O/c1-4-3-5(14-2)7(10)8-6(4)9(11)13-12-8/h3H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYRPUXLWFDWKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=NNC(=C12)I)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8I2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855887 | |
| Record name | 3,7-Diiodo-6-methoxy-4-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352397-42-2 | |
| Record name | 3,7-Diiodo-6-methoxy-4-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Spectroscopic Maze: An In-Depth Technical Guide to the ¹³C NMR Characterization of Di-iodinated Indazoles
For Immediate Release
[SHANGHAI, CN – January 24, 2026] – In the intricate world of medicinal chemistry and materials science, the structural elucidation of novel heterocyclic compounds is paramount. Di-iodinated indazoles, a class of molecules with significant potential in drug development and as versatile synthetic intermediates, present a unique set of challenges and opportunities in their characterization. This technical guide, authored from the perspective of a Senior Application Scientist, provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the ¹³C Nuclear Magnetic Resonance (NMR) characterization of these complex molecules.
Executive Summary
The precise placement of two iodine atoms on the indazole scaffold dramatically influences the electron distribution and, consequently, the ¹³C NMR spectrum. Understanding these effects is crucial for unambiguous structure verification, purity assessment, and the prediction of chemical reactivity. This guide moves beyond a simple recitation of protocols to explain the underlying principles, from the foundational chemical shifts of the parent indazole core to the profound impact of iodine substitution, including the often-misunderstood "heavy atom effect." While experimental ¹³C NMR data for di-iodinated indazoles is not widely published, this guide equips researchers with the predictive tools and detailed methodologies necessary to confidently characterize these compounds.
The Indazole Core: A ¹³C NMR Baseline
Before delving into the complexities of di-iodinated systems, it is essential to establish a baseline understanding of the ¹³C NMR spectrum of the parent 1H-indazole. The numbering of the indazole ring, as illustrated below, is fundamental to the assignment of NMR signals.
Caption: Standard numbering of the 1H-indazole core.
The chemical shifts of the carbon atoms in the parent 1H-indazole, typically recorded in a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), provide a reference point for understanding substituent effects.[1]
| Carbon Atom | Typical Chemical Shift (δ, ppm) in DMSO-d₆ |
| C3 | ~134.0 |
| C3a | ~122.0 |
| C4 | ~120.0 |
| C5 | ~126.0 |
| C6 | ~121.0 |
| C7 | ~110.0 |
| C7a | ~140.0 |
Note: These are approximate values and can vary slightly depending on the solvent and concentration.
The Influence of Iodine: Unpacking the "Heavy Atom Effect"
The introduction of an iodine atom onto the indazole ring induces significant and predictable changes in the ¹³C NMR spectrum. The most dramatic of these is the "heavy atom effect," a phenomenon that is critical to understand for the correct interpretation of the spectra of iodinated compounds.
The heavy atom effect, in the context of ¹³C NMR, is the pronounced shielding (upfield shift) of the carbon atom directly attached to the iodine (the ipso-carbon). This effect is counterintuitive to the expected deshielding based on iodine's electronegativity. The shielding arises from the large number of electrons in the iodine atom, which induce a magnetic field that opposes the main magnetic field of the NMR spectrometer, effectively shielding the attached carbon nucleus.
A prime example of this is seen in the ¹³C NMR spectrum of 5-iodo-3-phenyl-1H-indazole. The C5 carbon, directly bonded to the iodine, resonates at approximately 84.70 ppm in CDCl₃.[2] This is a substantial upfield shift of over 35 ppm compared to the C5 of the parent indazole.
The influence of iodine is not limited to the ipso-carbon. The carbons adjacent (ortho) and further away (meta and para) also experience shifts, though to a lesser extent. These substituent chemical shifts (SCS) are invaluable for predicting the spectra of di-iodinated indazoles.
Predicting the ¹³C NMR Spectra of Di-iodinated Indazoles: A Predictive Framework
While a comprehensive experimental database of ¹³C NMR data for di-iodinated indazoles is not yet available in the public domain, a robust predictive framework can be established using the principles of additivity of substituent effects. By starting with the chemical shifts of the parent indazole and applying the SCS effects of two iodine atoms at various positions, a reasonable prediction of the ¹³C NMR spectrum can be made.
The following diagram illustrates the expected influence of iodine substitution on the chemical shifts of the indazole core.
Caption: A logical workflow for predicting ¹³C NMR chemical shifts in di-iodinated indazoles.
Table of Predicted ¹³C Chemical Shift Ranges for Di-iodinated Indazoles:
Based on the known effects of iodine on aromatic systems and the available data for mono-iodinated indazoles, the following general predictions can be made:
| Position of Iodine | Expected Chemical Shift (δ, ppm) of Iodinated Carbons | Influence on Other Carbons |
| C3, C5 | C3 & C5: ~80-100 | Significant shifts for C4 and C6 (ortho), and C3a and C7a (meta). |
| C3, C6 | C3 & C6: ~80-100 | Significant shifts for C5 and C7 (ortho), and C3a and C7a (meta). |
| C5, C7 | C5 & C7: ~80-100 | Significant shifts for C4 and C6 (ortho), and C3a (meta). |
These are estimations and will be influenced by the specific electronic environment of each isomer.
Experimental Protocol: Acquiring High-Quality ¹³C NMR Spectra
The successful characterization of di-iodinated indazoles by ¹³C NMR hinges on a meticulously executed experimental protocol. The often-poor solubility and the long relaxation times of quaternary carbons in these compounds necessitate careful consideration of the experimental parameters.
Step-by-Step Methodology:
-
Sample Preparation:
-
Solvent Selection: Due to the often-limited solubility of poly-iodinated heterocycles, deuterated dimethyl sulfoxide (DMSO-d₆) is a common first choice. For less polar derivatives, deuterated chloroform (CDCl₃) may be suitable.
-
Concentration: Aim for the highest possible concentration that solubility allows, typically 10-50 mg in 0.5-0.7 mL of solvent. For poorly soluble compounds, longer acquisition times will be necessary.
-
Purity: Ensure the sample is as pure as possible to avoid interference from impurities in the spectrum.
-
-
Instrumental Parameters (for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Time (AQ): A longer acquisition time (e.g., 2-4 seconds) is recommended to ensure good resolution.
-
Relaxation Delay (D1): Quaternary carbons, especially those bonded to iodine, can have very long relaxation times (T₁). A longer relaxation delay (e.g., 5-10 seconds) is crucial for obtaining quantitative data and for observing all carbon signals.
-
Number of Scans (NS): This will depend on the sample concentration. For a reasonably concentrated sample (20-30 mg), 1024-2048 scans may be sufficient. For dilute samples, significantly more scans (e.g., >10,000) may be required, potentially over several hours.
-
Spectral Width (SW): A spectral width of at least 250 ppm (e.g., -20 to 230 ppm) is recommended to ensure all signals, including any significantly shielded or deshielded carbons, are captured.
-
-
Advanced Techniques for Signal Assignment:
-
For unambiguous assignment of all carbon signals, especially in cases of signal overlap, two-dimensional (2D) NMR experiments are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, allowing for the assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds. This is particularly useful for assigning quaternary carbons by observing their correlations to nearby protons.
-
The following diagram outlines the general experimental workflow for the ¹³C NMR characterization of a novel di-iodinated indazole.
Caption: A streamlined workflow for the ¹³C NMR analysis of di-iodinated indazoles.
Conclusion and Future Outlook
The ¹³C NMR characterization of di-iodinated indazoles is a nuanced but manageable task with a solid understanding of fundamental NMR principles and the application of a systematic experimental approach. While the current literature lacks a comprehensive database of experimental spectra for these compounds, the predictive framework outlined in this guide, based on the well-established "heavy atom effect" and substituent additivity rules, provides a powerful starting point for researchers in the field.
As the synthesis and application of di-iodinated indazoles continue to expand, it is anticipated that a greater body of experimental ¹³C NMR data will become available. This will undoubtedly refine the predictive models and further empower scientists in the rapid and accurate structural elucidation of this important class of molecules. This guide serves as a foundational resource to navigate the current landscape and to foster a deeper understanding of the rich spectroscopic information that ¹³C NMR provides.
References
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Elguero, J., Fruchier, A., & Pardo, C. (1995). ¹³C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]
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Yoshida, M., et al. (2007). Supporting Information for: A straightforward synthesis of 1H-indazoles from 2-trimethylsilylphenyl triflate and diazo compounds. Angewandte Chemie International Edition, 46(34), 6529-6532. [Link]
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Vicha, J., Novotny, J., Komorovsky, S., & Marek, R. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 120(15), 7065-7103. [Link]
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Xiao, Q., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 12(3), 488-491. [Link]
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Foreword: The Enduring Privilege of the Indazole Scaffold
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Indazole-Based Compounds
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are termed "privileged scaffolds" for their ability to bind to multiple, diverse biological targets with high affinity. The indazole nucleus, a bicyclic aromatic system comprising a benzene ring fused to a pyrazole ring, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, structural rigidity, and capacity for specific hydrogen bonding interactions have cemented its role as a cornerstone in modern drug discovery.[3]
From the potent anti-cancer activities of PARP inhibitor Niraparib and tyrosine kinase inhibitor Pazopanib to the anti-inflammatory action of Bendazac, indazole-containing molecules have demonstrated remarkable therapeutic versatility.[4][5] This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a simple recitation of facts. It serves as a strategic manual, elucidating the causality behind experimental choices in the synthesis, functionalization, and optimization of novel indazole-based compounds. We will explore the strategic considerations for building the indazole core, the nuanced art of its diversification, and the iterative cycle of design and testing that transforms a molecular concept into a potential therapeutic reality.
The Indazole Core: A Strategic Bioisosteric and Pharmacophoric Element
The indazole scaffold's success is not accidental; it stems from a unique combination of physicochemical properties. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[4] This structural feature is critical in drug design.
Bioisosteric Versatility: A key to the indazole's utility is its role as a bioisostere—a substituent or group with similar physical or chemical properties that produce broadly similar biological effects.
-
Indole Bioisostere: Indazole can mimic indole, a common motif in bioactive molecules. While both possess an NH group as a hydrogen bond donor, the indazole's additional nitrogen atom can act as a crucial hydrogen bond acceptor, often leading to enhanced target affinity and selectivity.[3]
-
Phenol/Catechol Bioisostere: The indazole nucleus can also serve as a replacement for phenol or catechol moieties.[3][6][7] This is a powerful strategy to circumvent the metabolic liabilities associated with phenolic hydroxyl groups, such as rapid phase II metabolism, while maintaining or improving biological activity.[3]
This bioisosteric flexibility allows chemists to "scaffold hop" from known active compounds to novel indazole-based series, improving drug-like properties while retaining target engagement.[3]
Constructing the Core: A Comparative Analysis of Modern Synthetic Strategies
The creation of the indazole ring system is the foundational step in any discovery program. The choice of synthetic route is a strategic decision dictated by factors such as desired substitution patterns, functional group tolerance, scalability, and cost. While classical methods exist, modern transition-metal-catalyzed and metal-free approaches offer superior efficiency and scope.[8]
Key Synthetic Paradigms:
-
Transition-Metal-Catalyzed C-H Activation/Annulation: This powerful strategy involves the direct formation of the N-N bond by coupling a directing group on an aromatic precursor with a nitrogen source. It is highly atom-economical and allows for the construction of complex indazoles from simple starting materials.[1] Catalytic systems involving rhodium, cobalt, and copper have been successfully employed for these transformations.[4]
-
[3+2] Dipolar Cycloaddition Reactions: These reactions are highly efficient for forming the five-membered pyrazole ring. A common approach involves the reaction of an in situ generated aryne with a diazo compound or a related 1,3-dipole.[1][9] This method provides rapid access to a wide variety of substituted indazoles under mild conditions.[9]
-
The Davis-Beirut Reaction: This metal-free alternative offers a valuable pathway to 2H-indazoles and indazolones using inexpensive starting materials.[1] While potentially lower-yielding for certain substrates, its operational simplicity and avoidance of heavy metal catalysts make it an attractive option, particularly in green chemistry contexts.[1]
-
Iodine-Mediated C-H Functionalization: For the synthesis of certain 2H-indazoles, iodine can mediate the cyclization of ortho-alkylazobenzenes via a radical chain mechanism, providing a direct and efficient route.[4]
The following workflow and table provide a framework for selecting an appropriate synthetic strategy.
Caption: Key functionalization "hotspots" on the indazole scaffold.
Experimental Protocol 1: Foundational C3-Iodination
The introduction of a halogen, particularly iodine, at the C3 position is a cornerstone of indazole diversification. It transforms a relatively inert C-H bond into a versatile handle for subsequent metal-catalyzed cross-coupling reactions. Rationale: This protocol uses molecular iodine under basic conditions. The base (KOH) deprotonates the N1 position, increasing the electron density of the heterocyclic ring and facilitating electrophilic substitution at the electron-rich C3 position. DMF is an excellent polar aprotic solvent for this transformation.
-
Step 1: Reaction Setup: To a solution of 1H-indazole (1.0 equiv) in N,N-dimethylformamide (DMF, ~0.5 M), add powdered potassium hydroxide (KOH, 1.5 equiv).
-
Step 2: Reagent Addition: Stir the mixture at room temperature for 20 minutes. Add a solution of iodine (I₂, 1.2 equiv) in DMF dropwise over 30 minutes. The reaction may be exothermic.
-
Step 3: Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Step 4: Quenching and Workup: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (10% w/v) to quench excess iodine.
-
Step 5: Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Step 6: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 3-iodo-1H-indazole.
Experimental Protocol 2: C3-Arylation via Suzuki-Miyaura Cross-Coupling
With the 3-iodoindazole in hand, a vast array of aryl and heteroaryl groups can be introduced via palladium-catalyzed cross-coupling.
Rationale: The Suzuki reaction is chosen for its broad functional group tolerance and the commercial availability of a vast library of boronic acids/esters. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-I bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.
-
Step 1: Reagent Preparation: In a reaction vessel, combine 3-iodo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).
-
Step 2: Solvent and Base Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) followed by a base such as potassium carbonate (K₂CO₃, 3.0 equiv).
-
Step 3: Reaction Execution: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.
-
Step 4: Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Step 5: Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the 3-aryl-1H-indazole product.
The Discovery Engine: The Design-Synthesize-Test-Analyze (DSTA) Cycle
The synthesis of a single compound is merely the first step. The discovery of a novel drug candidate relies on the iterative DSTA cycle, where insights from biological testing and computational modeling guide the design of the next generation of compounds.
Caption: The iterative Design-Synthesize-Test-Analyze (DSTA) cycle.
Elucidating Structure-Activity Relationships (SAR)
SAR is the process of correlating specific structural features of a compound with its biological activity. [10]For indazoles, this involves systematically modifying substituents at different positions and measuring the impact on potency, selectivity, and pharmacokinetic properties. [11] Case Study Insight: Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1) Several studies have explored indazole derivatives as inhibitors of IDO1, an important cancer immunotherapy target. SAR analysis of these series revealed critical insights:
-
The 1H-indazole core itself acts as a key pharmacophore, with its N-H and N2 atoms interacting with the heme iron and hydrophobic pockets of the enzyme's active site. [4]* Substituents at the C4 and C6 positions were found to play a crucial role in modulating inhibitory activity. [4]* Molecular docking simulations helped visualize these interactions, explaining why certain substitutions enhanced potency while others diminished it. [4] Table 2: Hypothetical SAR Data for a Series of C6-Substituted Indazole Kinase Inhibitors
| Compound | C6-Substituent (R) | Kinase IC₅₀ (nM) | Rationale for Change | Outcome/Learning |
| 1a | -H | 1500 | Baseline compound | Moderate activity, establishes core contribution. |
| 1b | -F | 750 | Introduce small, electron-withdrawing group. | Potency doubles; suggests electronic effects are favorable. |
| 1c | -OCH₃ | 250 | Add hydrogen bond acceptor/donor potential. | Significant potency gain; likely forms a key H-bond in the active site. |
| 1d | -morpholine | 50 | Explore larger, polar group to improve solubility and reach new pocket. | Potent compound achieved; validates hypothesis. |
| 1e | -tert-butyl | >10,000 | Introduce bulky, lipophilic group. | Activity lost; indicates steric clash in the binding pocket. |
This systematic approach, where each new compound is a carefully designed experiment, allows researchers to build a robust understanding of the target and rapidly optimize their chemical series toward a clinical candidate.
Future Perspectives: The Next Wave of Indazole Chemistry
The importance of the indazole scaffold in drug discovery is undisputed. [12][13]The future of the field lies in integrating cutting-edge synthetic technologies to accelerate the discovery process. [12]The incorporation of photoredox catalysis, electrochemical synthesis, and continuous flow chemistry promises to unlock new chemical space and provide more efficient, scalable, and environmentally friendly routes to novel indazole derivatives. [12][14]As our understanding of complex biological pathways deepens, the versatile and privileged indazole scaffold will undoubtedly continue to be a starting point for the next generation of life-changing medicines.
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Zhang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
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Singampalli, A., et al. (2025). Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance. RSC Medicinal Chemistry. Available at: [Link]
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Organic Letters. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. ACS Publications. Available at: [Link]
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Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Pippione, A. C., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. Available at: [Link]
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Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Bentham Science. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science Publishers. Available at: [Link]
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Shaw, T. D., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF. Available at: [Link]
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IJSDR. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. Available at: [Link]
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MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]
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ResearchGate. (2025). Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate. Available at: [Link]
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PubMed. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
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PubMed Central. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]
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Royalsocietypublishing.org. (2025). Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance. Royal Society of Chemistry. Available at: [Link]
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PubMed. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]
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Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]
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An In-depth Technical Guide to 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole: A Versatile Synthetic Building Block for Advanced Drug Discovery
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a privileged structure in drug design. This technical guide introduces 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole , a highly functionalized, albeit currently novel, building block designed for intricate molecular architecture. The strategic placement of two iodine atoms at the C3 and C7 positions, differentiated by their electronic environments, offers the potential for sequential, regioselective cross-coupling reactions. This guide presents a proposed synthetic pathway, predicted physicochemical properties, and a detailed exploration of its prospective applications in constructing complex molecular entities for drug discovery and materials science.
Introduction: The Strategic Value of Polysubstituted Indazoles
Indazole-containing derivatives are integral to a wide array of pharmacologically active compounds, demonstrating activities ranging from anti-inflammatory to potent anti-cancer effects.[2] The ability to precisely functionalize the indazole core is paramount in tuning a molecule's biological activity, selectivity, and pharmacokinetic profile. Halogenated indazoles, in particular, serve as exceptionally versatile intermediates. The carbon-halogen bond acts as a reliable handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.
This compound is conceptualized as a superior building block for several key reasons:
-
Orthogonal Reactivity: The iodine atoms at the C3 and C7 positions are electronically distinct. The C3-iodine bond is generally more reactive towards palladium-catalyzed reactions due to the electronic nature of the pyrazole ring. This inherent difference can be exploited for programmed, sequential functionalization.
-
Structural Diversity: Two distinct points for modification allow for the rapid generation of diverse chemical libraries from a single, advanced intermediate. This is a significant advantage in structure-activity relationship (SAR) studies.
-
Embedded Pharmacophoric Features: The methoxy and methyl groups provide steric and electronic handles that can influence binding to biological targets and modify physicochemical properties such as lipophilicity and metabolic stability.
This guide provides the scientific community with a foundational understanding of this promising, though yet to be synthesized, molecule, based on established principles of heterocyclic chemistry.
Proposed Synthetic Strategy
As of this writing, a documented synthesis for this compound has not been reported in the literature. The following multi-step pathway is proposed, leveraging well-established transformations in indazole synthesis and halogenation. The causality behind each step is explained to provide a robust framework for its eventual synthesis.
Diagram of Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target molecule.
Step 1: Construction of the Indazole Core
The synthesis would commence with a commercially available, appropriately substituted aniline. A suitable starting material would be 2-Iodo-3-methoxy-5-methylaniline . The indazole ring system can then be constructed via a classical approach such as the Jacobson or related diazotization-cyclization reactions.[2]
-
Experimental Protocol (Jacobson Indazole Synthesis):
-
Dissolve 2-Iodo-3-methoxy-5-methylaniline (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water at 0°C.
-
Add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
Stir the reaction mixture for 1 hour at 0°C.
-
Add a reducing agent, such as sodium sulfite or tin(II) chloride, portion-wise to effect the reductive cyclization.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Basify the mixture with an aqueous solution of sodium hydroxide and extract the product, 6-methoxy-4-methyl-1H-indazole , with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography.
-
-
Causality and Justification: This approach strategically installs the C4-methyl and C6-methoxy groups from the start. The initial iodine at the 2-position of the aniline is removed during the diazotization and reductive cyclization process, leaving the core indazole ready for subsequent functionalization.
Step 2: Regioselective C3-Iodination
The C3 position of the 1H-indazole ring is the most nucleophilic and is readily halogenated under basic conditions.
-
Experimental Protocol:
-
To a solution of 6-methoxy-4-methyl-1H-indazole (1.0 equiv.) in DMF, add powdered potassium hydroxide (2.5 equiv.).
-
Stir the mixture for 30 minutes at room temperature to form the indazolide anion.
-
Add a solution of iodine (I₂) (1.2 equiv.) in DMF dropwise.
-
Stir the reaction for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate and extract the product, 3-Iodo-6-methoxy-4-methyl-1H-indazole , with ethyl acetate.
-
Purify by column chromatography.
-
-
Causality and Justification: The use of a strong base (KOH) deprotonates the indazole at the N1 position. This increases the electron density of the heterocyclic ring system, dramatically activating the C3 position for electrophilic attack by iodine. This method is well-precedented for achieving high regioselectivity for C3-iodination.
Step 3: C7-Iodination
Introducing the second iodine atom at the C7 position is the most challenging step and requires overcoming the deactivating effect of the existing substituents on that position of the benzene ring. Two potential strategies are proposed.
-
Strategy A: Electrophilic Iodination with N-Iodosuccinimide (NIS) The electron-donating methoxy and methyl groups are ortho-para directing.[3] The C5 position is para to the methyl group and ortho to the methoxy group, making it sterically hindered and electronically activated. The C7 position is ortho to the methoxy group. Electrophilic iodination might yield a mixture of C5 and C7 iodinated products. Using a strong acid catalyst could favor iodination at the less hindered C7 position.
-
Experimental Protocol (Strategy A):
-
Dissolve 3-Iodo-6-methoxy-4-methyl-1H-indazole (1.0 equiv.) in trifluoroacetic acid (TFA) at 0°C.
-
Add N-Iodosuccinimide (NIS) (1.1 equiv.) portion-wise.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by LC-MS.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.
-
Separate the C7 and C5 isomers via careful column chromatography or preparative HPLC.
-
-
Strategy B: Directed Ortho-Metalation A more regioselective approach would involve directed ortho-metalation. The N-H of the pyrazole ring can be used to direct a strong base to deprotonate the adjacent C7 position, followed by quenching with an iodine source. This often requires N-protection first.
-
Experimental Protocol (Strategy B):
-
Protect the N1 position of 3-Iodo-6-methoxy-4-methyl-1H-indazole with a suitable protecting group (e.g., SEM-Cl or Boc-anhydride).
-
Dissolve the N-protected intermediate in dry THF and cool to -78°C under an inert atmosphere.
-
Add a strong base such as LDA or n-BuLi (1.1 equiv.) dropwise to effect lithiation at the C7 position.
-
After stirring for 1 hour, quench the anion with an iodine source like molecular iodine (I₂) or 1,2-diiodoethane.
-
Allow the reaction to warm to room temperature, quench with saturated aqueous ammonium chloride, and extract the product.
-
Deprotect the N1 position under appropriate conditions (e.g., TBAF for SEM, TFA for Boc).
-
Purify the final product, This compound , by column chromatography.
-
Physicochemical and Predicted Spectroscopic Data
While experimental data is unavailable, key properties can be calculated, and spectroscopic features can be predicted based on the proposed structure.
| Property | Predicted Value |
| Molecular Formula | C₉H₈I₂N₂O |
| Molecular Weight | 413.98 g/mol |
| XLogP3 | ~4.0 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Topological Polar Surface Area | 37.9 Ų |
-
¹H NMR Spectroscopy (Predicted, in DMSO-d₆, 400 MHz):
-
N-H Proton: A broad singlet around δ 13.0-13.5 ppm.
-
Aromatic Proton (C5-H): A singlet expected around δ 7.0-7.5 ppm. The absence of adjacent protons would result in a singlet.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9-4.1 ppm.
-
Methyl Protons (-CH₃): A sharp singlet around δ 2.3-2.5 ppm.
-
-
¹³C NMR Spectroscopy (Predicted, in DMSO-d₆, 100 MHz):
-
Signals for 9 distinct carbons would be expected.
-
The iodinated carbons (C3 and C7) would appear at relatively high field (low ppm values, ~80-100 ppm) due to the heavy atom effect of iodine.
-
The remaining aromatic carbons would appear in the typical region of δ 110-155 ppm.
-
The methoxy and methyl carbons would appear upfield around δ 56-60 ppm and δ 15-20 ppm, respectively.
-
-
Mass Spectrometry (EI or ESI):
-
The molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z ≈ 414, showing a characteristic isotopic pattern for a di-iodinated compound.
-
Reactivity and Applications in Synthesis
The primary value of This compound lies in its potential for sequential, regioselective cross-coupling reactions. The C3-I bond is generally more susceptible to oxidative addition to a Pd(0) catalyst than the C7-I bond. This allows for selective functionalization at C3, followed by a subsequent coupling at C7.
Diagram of Sequential Cross-Coupling Strategy
Caption: Strategy for sequential functionalization of the di-iodo indazole.
Generalized Protocol for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[4]
-
Objective: Selective arylation/vinylation at the C3 position.
-
Protocol:
-
In a reaction vial, combine This compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.5 equiv.).
-
Add a solvent system, typically a mixture of dioxane and water (4:1).
-
Purge the vial with an inert gas (Argon or Nitrogen).
-
Heat the reaction at 80-90°C for 2-6 hours, monitoring by LC-MS. Milder conditions are chosen to favor reaction at the more labile C3-I bond.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the C3-coupled product by column chromatography. The isolated intermediate can then be subjected to a second coupling reaction under more forcing conditions (e.g., higher temperature, different catalyst/ligand system) to functionalize the C7 position.
-
Generalized Protocol for Sonogashira Coupling
This reaction is ideal for introducing alkyne moieties, which are themselves versatile functional groups.
-
Objective: Introduction of an alkyne at the C3 or C7 position.
-
Protocol:
-
To a solution of the iodo-indazole substrate (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.) and a copper(I) co-catalyst (e.g., CuI, 0.06 equiv.).
-
Add a base, typically a liquid amine such as triethylamine (TEA) or diisopropylamine (DIPA), which also serves as a solvent.
-
Purge with inert gas and stir at a temperature ranging from room temperature to 60°C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the amine hydrohalide salts, concentrate the filtrate, and purify the product by chromatography.
-
Potential in Drug Discovery
The ability to rapidly generate a library of 3,7-disubstituted indazoles from a common precursor is highly valuable in medicinal chemistry. This building block would enable researchers to:
-
Explore SAR at Two Positions: Systematically vary substituents at both C3 and C7 to probe interactions with a protein's active site. For example, a hydrogen bond acceptor could be installed at C3 via a Suzuki coupling, while a lipophilic group is added at C7.
-
Develop Kinase Inhibitors: The indazole core is a known "hinge-binding" motif in many kinase inhibitors. The C3 and C7 positions can be functionalized to target specific pockets within the ATP-binding site, improving potency and selectivity.
-
Fine-Tune ADME Properties: Substituents introduced via cross-coupling can be used to modulate properties like solubility, metabolic stability, and cell permeability, optimizing a lead compound's drug-like characteristics.
Conclusion
While This compound remains a hypothetical target, its potential as a high-value synthetic building block is clear. Based on established principles of heterocyclic chemistry, its synthesis is feasible. The differential reactivity of its two iodine atoms presents a compelling platform for the efficient, sequential, and regioselective construction of complex, polysubstituted indazoles. This technical guide serves as a roadmap for the synthesis and a call to action for the exploitation of this versatile scaffold in the advancement of medicinal chemistry and materials science.
References
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6419–6431. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 24, 2026, from [Link]
- CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Barluenga, J., & Valdés, C. (2011). Four-Membered Rings with Two Heteroatoms and Their Benzo-Fused Derivatives. In Comprehensive Organic Synthesis II (pp. 1172-1234). Elsevier.
- Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
- O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Department of Chemistry and Biochemistry, University of Oklahoma.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved January 24, 2026, from [Link]
- BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
-
Sharma, R., et al. (2021). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 26(15), 4645. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-iodo-1H-indazole. PubChem. Retrieved January 24, 2026, from [Link]
-
Xiang, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(3), 975. [Link]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction [Video]. ChemHelp ASAP. [Link]
Sources
Methodological & Application
Application Note: A Practical Guide to the Regioselective C3-Iodination of 6-methoxy-4-methyl-1H-indazole
Introduction: The Strategic Value of C3-Iodoindazoles
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents in oncology, neurology, and inflammatory diseases.[1][2][3] Its unique bicyclic structure serves as a versatile template for designing molecules that can precisely interact with biological targets.[4][5] Functionalization of the indazole ring is a critical step in drug discovery, allowing for the modulation of a compound's pharmacological profile.
Among the various functionalization strategies, the introduction of a halogen at the C3 position is of paramount importance. A 3-iodoindazole, in particular, is not merely a final compound but a powerful synthetic intermediate. The carbon-iodine bond serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the rapid diversification of the indazole core.[4]
This application note provides a comprehensive, field-proven protocol for the highly regioselective iodination of 6-methoxy-4-methyl-1H-indazole at the C3 position using N-Iodosuccinimide (NIS). We will delve into the mechanistic rationale governing the reaction's selectivity, offer a detailed step-by-step experimental procedure, and provide guidelines for characterization and troubleshooting.
Mechanistic Rationale: Achieving C3 Regioselectivity
The success of this synthesis hinges on controlling the regioselectivity of the electrophilic aromatic substitution (SEAr) reaction. The indazole nucleus has several potential sites for electrophilic attack, but the C3 position is uniquely activated.
Inherent Reactivity of the Indazole Core: The 1H-indazole ring system is an electron-rich heterocycle. Computational and experimental studies show that the C3 position is the most nucleophilic carbon atom and thus the most susceptible to attack by electrophiles like the iodonium ion (I⁺). This is due to the electronic influence of the adjacent nitrogen atoms in the pyrazole ring.
Influence of Ring Substituents: The starting material, 6-methoxy-4-methyl-1H-indazole, possesses two electron-donating groups (EDGs) on the benzene ring:
-
6-methoxy group: A powerful activating group that donates electron density through resonance (+M effect).
-
4-methyl group: An activating group that donates electron density through hyperconjugation and a weak inductive effect (+I effect).
While these groups activate the benzene portion of the molecule (positions C5 and C7), the inherent electronic activation of the C3 position on the pyrazole ring is substantially greater. Therefore, electrophilic attack will preferentially occur at C3 rather than on the carbocyclic ring.
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) While traditional methods often use molecular iodine (I₂) with a strong base, this protocol employs N-Iodosuccinimide (NIS).[6] The rationale for this choice is threefold:
-
Safety and Handling: NIS is a crystalline solid that is significantly easier and safer to handle than I₂, which is corrosive and volatile.[7][8]
-
Mild Reaction Conditions: NIS is a sufficiently powerful electrophile to iodinate the activated indazole ring at room temperature, obviating the need for heating or strong bases which could lead to side reactions.[6][9]
-
High Selectivity: The reaction with NIS is known to be highly selective for the most nucleophilic site, minimizing the formation of undesired constitutional isomers.[10]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Sonogashira reaction conditions for 3,7-diiodoindazoles
Application Notes & Protocols
Topic: Sonogashira Reaction Conditions for 3,7-Diiodoindazoles: A Guide to Selective Functionalization
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Indazoles
The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties make it a cornerstone for the development of a wide range of biologically active compounds, including potent kinase inhibitors. The ability to precisely functionalize the indazole core at specific positions is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. Among the various C-C bond-forming reactions, the Sonogashira cross-coupling has emerged as a powerful tool for the introduction of alkyne moieties, which can serve as versatile handles for further synthetic transformations.[1][2]
This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of 3,7-diiodoindazoles. We will delve into the mechanistic nuances that govern the reaction, with a particular focus on achieving regioselective mono-alkynylation versus exhaustive di-alkynylation. The protocols described herein are designed to be robust and adaptable, providing a solid foundation for researchers to build upon.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base.[3][4] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodine bond of the diiodoindazole.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (commonly an amine) to form a copper(I) acetylide species.[4][5] This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex in a step called transmetalation. This is often the rate-determining step of the overall reaction.[3]
-
Reductive Elimination: The resulting palladium complex, now bearing both the indazole and the alkyne moieties, undergoes reductive elimination to yield the final alkynylated indazole product and regenerate the Pd(0) catalyst.[5]
The overall catalytic process is depicted in the diagram below.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Controlling Regioselectivity in 3,7-Diiodoindazoles
A key challenge in the functionalization of dihalogenated heterocycles is controlling the regioselectivity of the reaction. In the case of 3,7-diiodoindazole, the electronic and steric environments of the C3 and C7 positions are distinct, which can be exploited to favor mono-alkynylation at a specific site.
-
Electronic Effects: The C3 position of the indazole ring is generally more electron-deficient than the C7 position. This can make the C3-I bond more susceptible to oxidative addition by the palladium catalyst.
-
Steric Hindrance: The C7 position is adjacent to the fused benzene ring, which may impart some steric hindrance, potentially slowing the reaction at this site compared to the more accessible C3 position.
-
N-H Acidity and Protection: The acidic N-H proton of the indazole can interfere with the reaction by reacting with the base or the organometallic intermediates. Therefore, protection of the indazole nitrogen (e.g., with a Boc, SEM, or THP group) is often a prerequisite for successful and high-yielding coupling reactions.[1]
By carefully tuning the reaction conditions—such as the catalyst, ligand, solvent, temperature, and stoichiometry of the alkyne—it is possible to selectively target either the C3 or C7 position for mono-alkynylation or to achieve di-alkynylation.
Experimental Protocols
General Considerations
-
Inert Atmosphere: Sonogashira reactions are sensitive to oxygen, which can lead to the undesired homocoupling of the alkyne (Glaser coupling) and deactivation of the catalyst.[3][4] All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Reagent Purity: The purity of the solvents, bases, and reagents is critical. Anhydrous solvents and freshly distilled amine bases are recommended.
-
Catalyst Choice: A variety of palladium catalysts can be used, with Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ being the most common.[3] The choice of ligand can influence the regioselectivity.[6]
Protocol 1: Selective Mono-alkynylation at the C3-Position
This protocol is designed to favor the reaction at the more electronically activated C3 position by using a limited amount of the alkyne at a controlled temperature.
Workflow Diagram:
Caption: General workflow for selective Sonogashira mono-alkynylation.
Reagents & Conditions:
| Component | Recommended | Molar Eq. / Mol% | Notes |
| Substrate | N-Protected 3,7-Diiodoindazole | 1.0 | N-protection is crucial for reproducibility. |
| Alkyne | Terminal Alkyne of choice | 1.0 - 1.2 | Slight excess favors mono-coupling. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | 2 - 5 mol% | A common and effective pre-catalyst. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 5 - 10 mol% | Essential for activating the alkyne.[2][4] |
| Base | Triethylamine (Et₃N) or DIPEA | 2.0 - 3.0 | Acts as both base and solvent.[1][7] |
| Solvent | THF, DMF, or Dioxane | - | Co-solvent with the amine base. |
| Temperature | Room Temperature to 40 °C | - | Lower temperatures enhance selectivity. |
| Reaction Time | 4 - 24 hours | - | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the N-protected 3,7-diiodoindazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).
-
Evacuate and backfill the flask with nitrogen/argon three times.
-
Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon consumption of the starting material or the desired level of conversion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 3-alkynyl-7-iodoindazole.
Protocol 2: Exhaustive Di-alkynylation
To achieve the 3,7-disubstituted product, a larger excess of the alkyne and more forcing conditions are typically required.
Reagents & Conditions:
| Component | Recommended | Molar Eq. / Mol% | Notes |
| Substrate | N-Protected 3,7-Diiodoindazole | 1.0 | |
| Alkyne | Terminal Alkyne of choice | 2.5 - 3.0 | A larger excess drives the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ | 5 - 10 mol% | Higher catalyst loading may be necessary. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 10 - 20 mol% | |
| Base | Triethylamine (Et₃N) or DIPEA | 3.0 - 5.0 | |
| Solvent | DMF or Dioxane | - | Higher boiling point solvents are suitable.[8] |
| Temperature | 60 - 100 °C | - | Elevated temperature is needed for the second coupling. |
| Reaction Time | 12 - 48 hours | - | Monitor for the disappearance of the mono-coupled intermediate. |
Step-by-Step Procedure:
-
Follow steps 1-3 from Protocol 1, adjusting the quantities of the catalysts as indicated in the table.
-
Add the terminal alkyne (2.5 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS, paying close attention to the consumption of the mono-alkynylated intermediate.
-
If the reaction stalls, an additional portion of the catalyst and/or alkyne may be added.
-
Upon completion, cool the reaction to room temperature and perform the workup and purification as described in Protocol 1.
Best Practices and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Poor quality base or solvent | - Use a fresh batch of catalyst.- Ensure all glassware is oven-dried and the system is properly purged with inert gas.- Use freshly distilled and degassed solvents and bases. |
| Formation of Alkyne Homocoupling (Glaser) Product | - Presence of oxygen- High concentration of copper catalyst | - Rigorously exclude air from the reaction.- Consider a copper-free Sonogashira protocol, although this may require different ligands and harsher conditions.[9] |
| Low Yield of Di-substituted Product | - Insufficient excess of alkyne- Reaction temperature too low- Catalyst deactivation | - Increase the stoichiometry of the alkyne to 3.0 equivalents or more.- Gradually increase the reaction temperature.- Add a second portion of the palladium catalyst after 12-24 hours. |
| Difficulty with N-Deprotection | - Protecting group is too robust | - Choose a protecting group (e.g., SEM) that can be removed under conditions that do not affect the alkyne moieties. |
| Poor Regioselectivity | - Reaction conditions favor coupling at both sites | - For mono-coupling, strictly limit the alkyne to ~1.1 eq and maintain a low reaction temperature.- Experiment with different phosphine ligands; bulkier ligands may enhance selectivity.[6] |
Conclusion
The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of 3,7-dialkynyl- and 3-alkynyl-7-iodoindazoles. By carefully controlling the reaction parameters, particularly the stoichiometry of the alkyne and the reaction temperature, researchers can achieve a high degree of selectivity. The protocols and troubleshooting guide provided here offer a robust starting point for the exploration of this versatile transformation in the context of drug discovery and materials science, enabling the synthesis of novel and diverse indazole-based compounds.
References
-
Sonogashira Coupling - Chemistry LibreTexts . (2024). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal . (n.d.). Retrieved from [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines . (2025). ResearchGate. Retrieved from [Link]
-
Lu, B. Z., et al. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions . Organic Letters, 8, 3271-3274. Retrieved from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . (2020). MDPI. Retrieved from [Link]
-
Sonogashira coupling - Wikipedia . (n.d.). Retrieved from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . (2023). RSC Publishing. Retrieved from [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne . (2022). ACS Publications. Retrieved from [Link]
-
Sonogashira coupling . (2019). YouTube. Retrieved from [Link]
-
Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles . (2025). ResearchGate. Retrieved from [Link]
-
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series . (2025). ResearchGate. Retrieved from [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines . (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
Sources
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- 6. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: N-Protection Strategies for 3,7-Diiodo-1H-Indazoles in Cross-Coupling Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Protection in the Synthesis of Indazole-Based Drug Candidates
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of kinase inhibitors and other targeted therapies.[2] The 3,7-disubstituted indazole motif, in particular, offers a versatile platform for creating diverse molecular architectures with finely tuned pharmacological profiles. However, the synthesis of these complex molecules is often hampered by challenges in achieving regioselective functionalization.[3]
The 3,7-diiodo-1H-indazole scaffold is a key intermediate that allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions.[4] However, the acidic N-H proton of the indazole ring can interfere with these transformations, leading to undesired side reactions such as N-arylation or catalyst deactivation.[5] Therefore, the protection of the indazole nitrogen is a critical step to ensure the desired regioselectivity and efficiency of subsequent cross-coupling reactions.[2] This guide provides a comprehensive overview of N-protection strategies for 3,7-diiodo-1H-indazoles, detailing the rationale behind the selection of protecting groups and providing field-proven protocols for their implementation in cross-coupling reactions.
The Imperative for N-Protection: Circumventing Challenges in Indazole Functionalization
The acidic proton on the indazole nitrogen presents several challenges in the context of cross-coupling reactions:
-
Competing N-Arylation: In palladium-catalyzed reactions, the deprotonated indazole can act as a nucleophile, leading to the formation of undesired N-arylated byproducts.[5]
-
Catalyst Inhibition: The free N-H can coordinate to the palladium catalyst, potentially altering its catalytic activity or leading to deactivation.
-
Poor Solubility: The unprotected indazole may exhibit poor solubility in the organic solvents typically used for cross-coupling reactions, hindering reaction kinetics.
-
Ambiguous Regioselectivity: The presence of the N-H proton can influence the electronic properties of the indazole ring, potentially affecting the regioselectivity of the cross-coupling reaction.
To address these issues, the indazole nitrogen is temporarily blocked with a protecting group. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the conditions of the cross-coupling reaction.
-
Orthogonal to other functional groups present in the molecule.
-
Readily removed under mild conditions without affecting the newly introduced substituents.
Strategic Selection of N-Protecting Groups for 3,7-Diiodo-1H-Indazoles
The choice of an appropriate N-protecting group is paramount for the successful synthesis of 3,7-disubstituted indazoles. The stability of the protecting group under the specific cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) must be carefully considered. Below is a comparative analysis of commonly employed protecting groups.
Table 1: Comparison of Common N-Protecting Groups for Indazoles
| Protecting Group | Abbreviation | Stability to Suzuki Conditions | Stability to Buchwald-Hartwig Conditions | Common Deprotection Methods | Key Considerations |
| tert-Butoxycarbonyl | Boc | Generally stable, but can be cleaved under microwave heating or with certain bases.[6] | Can be labile, depending on the base and temperature. | Strong acids (TFA, HCl), NaBH4 in EtOH[7][8], NaOMe in MeOH.[9] | Provides good solubility. Can be prone to cleavage under some cross-coupling conditions.[6] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Highly stable. | Highly stable. | Fluoride sources (TBAF), strong acids.[10] | Offers excellent stability and can direct C3-lithiation.[10] |
| Methoxymethyl | MOM | Stable. | Stable. | Acidic hydrolysis. | Generally robust, but deprotection requires acidic conditions. |
| Tetrahydropyran | THP | Stable. | Stable. | Acidic hydrolysis. | Can introduce a chiral center. Selective formation of N-1 or N-2 isomers can be time-dependent.[11] |
| Mesyl | Ms | Stable, but can be prone to migration.[11] | Stable. | Basic hydrolysis. | Can selectively protect the N-1 position.[11] |
Experimental Protocols
Protocol 1: N-1 Protection of 3,7-Diiodo-1H-indazole with a Boc Group
This protocol details the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group, a common strategy that often enhances solubility in organic solvents.
Materials:
-
3,7-Diiodo-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3,7-diiodo-1H-indazole (1.0 eq) in DCM, add Et₃N (1.5 eq) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.2 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected 3,7-diiodo-1H-indazole.
Protocol 2: N-2 Protection of 3,7-Diiodo-1H-indazole with a SEM Group
The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers exceptional stability and can be used to direct subsequent functionalization at the C3 position.[10]
Materials:
-
3,7-Diiodo-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 3,7-diiodo-1H-indazole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-SEM protected 3,7-diiodo-1H-indazole.
Application in Cross-Coupling Reactions: A Workflow for Regioselective Functionalization
The strategic use of N-protection enables the regioselective functionalization of the 3,7-diiodo-1H-indazole core via various palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I bonds at the C3 and C7 positions can be exploited to achieve selective or sequential couplings.
Workflow for Sequential Cross-Coupling
Caption: General workflow for N-protection and sequential cross-coupling.
Protocol 3: Regioselective Suzuki-Miyaura Coupling at the C3-Position of N-Boc-3,7-diiodo-1H-indazole
This protocol describes a selective Suzuki-Miyaura coupling at the more reactive C3-position of the N-Boc protected diiodoindazole.
Materials:
-
N-Boc-3,7-diiodo-1H-indazole
-
Arylboronic acid (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine N-Boc-3,7-diiodo-1H-indazole (1.0 eq), arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-3-aryl-7-iodo-1H-indazole.
Controlling Regioselectivity
The regioselectivity of the cross-coupling reaction can be influenced by several factors, including the choice of catalyst, ligand, and reaction conditions.[12][13] In many cases, the C3-iodo bond is more reactive towards oxidative addition to the palladium catalyst than the C7-iodo bond, allowing for selective functionalization at the C3 position.
Caption: Factors influencing regioselective cross-coupling.
Deprotection Strategies
The final step in the synthesis is the removal of the N-protecting group to yield the desired 3,7-disubstituted-1H-indazole. The choice of deprotection method is dictated by the nature of the protecting group and the stability of the functional groups on the indazole core.
Protocol 4: Deprotection of N-Boc-3,7-disubstituted-1H-indazole
The Boc group can be readily removed under acidic conditions.
Materials:
-
N-Boc-3,7-disubstituted-1H-indazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc-3,7-disubstituted-1H-indazole (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product if necessary.
Troubleshooting and Optimization
-
Incomplete Protection/Deprotection: If the protection or deprotection reaction is incomplete, consider increasing the reaction time, temperature, or the amount of reagent.
-
Low Yield in Cross-Coupling: Optimize the catalyst, ligand, base, and solvent system. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere.
-
De-iodination: The carbon-iodine bond can be susceptible to reductive cleavage, especially in the presence of palladium catalysts.[14] To minimize this side reaction, use degassed solvents, maintain an inert atmosphere, and consider using milder reaction conditions. Storing iodo-substituted indazoles in amber vials away from light can also help prevent degradation.[14]
-
Loss of Regioselectivity: If a mixture of C3 and C7 coupled products is obtained, screen different palladium catalysts and ligands, as these can significantly influence the regioselectivity.[12][13]
Conclusion
The strategic application of N-protection is indispensable for the successful and regioselective synthesis of 3,7-disubstituted-1H-indazoles via cross-coupling reactions. By carefully selecting a protecting group that is stable under the desired reaction conditions and can be removed efficiently, researchers can unlock the full potential of the 3,7-diiodo-1H-indazole scaffold as a versatile building block in drug discovery and development. The protocols and insights provided in this guide are intended to empower scientists to navigate the challenges of indazole functionalization and accelerate the synthesis of novel therapeutic agents.
References
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). MDPI. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2015). National Center for Biotechnology Information. [Link]
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Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). ResearchGate. [Link]
-
Regioselective protection at N-2 and derivatization at C-3 of indazoles. (2006). PubMed. [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). Arkivoc. [Link]
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Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. (2023). Angewandte Chemie International Edition. [Link]
-
Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. (2013). ResearchGate. [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2010). National Center for Biotechnology Information. [Link]
-
Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. (2011). ResearchGate. [Link]
-
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. (2022). National Center for Biotechnology Information. [Link]
-
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (2016). ResearchGate. [Link]
-
(PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). ResearchGate. [Link]
-
Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. (2024). ResearchGate. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI. [Link]
-
Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. (2019). Royal Society of Chemistry. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2016). Royal Society of Chemistry. [Link]
-
Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2007). Taylor & Francis Online. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (2019). HAL Open Science. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Center for Biotechnology Information. [Link]
-
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. (2010). SciSpace. [Link]
-
Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. (2021). Royal Society of Chemistry. [Link]
-
Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. (2010). PubMed. [Link]
-
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (2011). ResearchGate. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2023). ChemRxiv. [Link]
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Mastering C-C Bond Formation with Diiodo-indazoles: An Application Guide for Researchers
Introduction: The Strategic Value of Diiodo-indazoles in Modern Chemistry
The indazole core is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of bioactive compounds and functional materials.[1] The ability to precisely functionalize this heterocyclic system is paramount for the development of novel therapeutics and advanced materials. Diiodo-indazoles, particularly those with iodine atoms at distinct positions such as C3 and C5, represent highly versatile building blocks for creating molecular complexity. The two C-I bonds, with their differing reactivities, offer a unique platform for sequential and regioselective C-C bond formation, enabling the synthesis of diverse and intricate molecular architectures.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for C-C bond formation with diiodo-indazoles. We will delve into the mechanistic underpinnings of the most effective palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Heck—and provide detailed, field-proven protocols for their successful implementation. The focus will be on achieving high yields and predictable regioselectivity, empowering you to confidently incorporate these powerful synthetic tools into your research endeavors.
Understanding the Field: Regioselectivity in Diiodo-indazole Coupling
A critical consideration when working with diiodo-indazoles is the selective functionalization of one iodine position over the other. The inherent electronic and steric differences between the various positions on the indazole ring dictate the reactivity of the C-I bonds.
The Reactivity Hierarchy: C3 vs. Other Positions
Experimental evidence strongly suggests that the C3-iodo group on the indazole ring is generally more susceptible to oxidative addition to a palladium(0) catalyst compared to iodo-substituents on the benzene ring portion (e.g., C5, C6, or C7). This enhanced reactivity at the C3 position is attributed to the electronic nature of the pyrazole ring. The C3 position is adjacent to a nitrogen atom, which influences the electron density and bond strength of the C-I bond, making it more prone to cleavage.
This inherent reactivity difference is the cornerstone of sequential cross-coupling strategies with diiodo-indazoles, allowing for a stepwise and controlled introduction of different functionalities.
Core Methodologies for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are the workhorse of modern organic synthesis for forming C-C bonds.[1] The three most prominent and effective methods for functionalizing diiodo-indazoles are the Suzuki-Miyaura, Sonogashira, and Heck reactions.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for coupling aryl or vinyl halides with organoboronic acids or esters.[1] It is widely favored due to the stability, low toxicity, and commercial availability of the boron reagents.
Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and a copper(I) salt.
Mechanism Overview: The reaction is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Subsequent reductive elimination affords the alkynylated product.
The Heck Reaction: Alkenylation of Aryl Halides
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[2] This reaction is particularly useful for introducing vinyl groups onto the indazole scaffold.
Mechanism Overview: The Heck reaction typically proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst by a base.
Experimental Protocols
The following protocols are designed as a starting point for the C-C coupling reactions of diiodo-indazoles. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading, and ligand) may be necessary for specific substrates.
Important Note on N-Protection: The indazole NH proton can interfere with some cross-coupling reactions. While some protocols work with the unprotected indazole, N-protection (e.g., with a Boc, SEM, or THP group) is often recommended to improve solubility, prevent side reactions, and enhance yields. The choice of protecting group will depend on the subsequent reaction conditions.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C3 of 3,5-Diiodo-1H-indazole
This protocol is adapted from established procedures for the selective coupling at the more reactive C3 position.
Materials:
| Reagent/Material | Grade | Supplier |
| 3,5-Diiodo-1H-indazole | ≥97% | Commercially available |
| Arylboronic acid | ≥98% | Commercially available |
| Pd(PPh₃)₄ | ≥99% | Commercially available |
| K₂CO₃ | Anhydrous, ≥99% | Commercially available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available |
| Water | Deionized | In-house |
Procedure:
-
To a flame-dried Schlenk flask, add 3,5-diiodo-1H-indazole (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask under a positive pressure of argon.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-iodo-1H-indazole.
Protocol 2: Sequential Suzuki-Miyaura Coupling for the Synthesis of 3,5-Diaryl-1H-indazoles
This protocol builds upon Protocol 1 to functionalize the remaining C5-iodo position.
Materials:
| Reagent/Material | Grade | Supplier |
| 3-Aryl-5-iodo-1H-indazole | From Protocol 1 | - |
| Arylboronic acid (different from Protocol 1) | ≥98% | Commercially available |
| PdCl₂(dppf)·CH₂Cl₂ | ≥98% | Commercially available |
| Cs₂CO₃ | Anhydrous, ≥99.9% | Commercially available |
| Toluene | Anhydrous, ≥99.8% | Commercially available |
| Water | Deionized | In-house |
Procedure:
-
To a flame-dried Schlenk flask, add 3-aryl-5-iodo-1H-indazole (1.0 mmol, 1.0 equiv), the second arylboronic acid (1.5 mmol, 1.5 equiv), and Cs₂CO₃ (3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (8 mL) and deionized water (2 mL) via syringe.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol, 5 mol%) to the flask under a positive pressure of argon.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-diaryl-1H-indazole.
Protocol 3: Regioselective Sonogashira Coupling at C3 of 3,5-Diiodo-1H-indazole
This protocol details the introduction of an alkynyl group at the C3 position.
Materials:
| Reagent/Material | Grade | Supplier |
| 3,5-Diiodo-1H-indazole | ≥97% | Commercially available |
| Terminal alkyne | ≥98% | Commercially available |
| Pd(PPh₃)₂Cl₂ | ≥98% | Commercially available |
| CuI | ≥99.5% | Commercially available |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially available |
Procedure:
-
To a flame-dried Schlenk flask, add 3,5-diiodo-1H-indazole (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and anhydrous Et₃N (5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-5-iodo-1H-indazole.
Data Summary and Comparison
The choice of cross-coupling reaction will depend on the desired final product. Below is a qualitative comparison of the three methods for the functionalization of diiodo-indazoles.
| Reaction | Coupling Partner | Key Advantages | Typical Conditions | Potential Challenges |
| Suzuki-Miyaura | Boronic acids/esters | Wide functional group tolerance; stable reagents. | Pd catalyst, base (e.g., K₂CO₃, Cs₂CO₃), aqueous solvent mixture. | Potential for deboronation of the coupling partner. |
| Sonogashira | Terminal alkynes | Direct introduction of alkynes; mild conditions. | Pd/Cu co-catalysis, amine base (e.g., Et₃N, DIPEA). | Homocoupling of the alkyne (Glaser coupling). |
| Heck | Alkenes | Forms C-C double bonds. | Pd catalyst, base (e.g., Et₃N, NaOAc), polar aprotic solvent. | Regioselectivity of alkene insertion can be an issue. |
Troubleshooting and Expert Insights
-
Low Yields:
-
Inefficient Base: The choice of base is crucial. For Suzuki reactions, stronger bases like Cs₂CO₃ may be required for less reactive substrates.
-
Incomplete Reaction: Extend the reaction time or increase the temperature.
-
Poor Regioselectivity:
-
Ligand Effects: The choice of phosphine ligand can significantly influence the regioselectivity. Bulky, electron-rich ligands can sometimes alter the expected reactivity.
-
Temperature Control: Running the reaction at a lower temperature may enhance the selectivity for the more reactive C3 position.
-
-
Side Reactions:
-
Homocoupling: In Sonogashira reactions, ensure the exclusion of oxygen to minimize Glaser coupling. In Suzuki reactions, this can be an issue with some boronic acids.
-
Dehalogenation: This can occur at higher temperatures or with prolonged reaction times.
-
Conclusion
Diiodo-indazoles are powerful synthetic intermediates that, when coupled with the precision of palladium-catalyzed cross-coupling reactions, open the door to a vast chemical space. By understanding the principles of regioselectivity and employing the robust protocols outlined in this guide, researchers can confidently and efficiently synthesize novel indazole derivatives for a wide range of applications in drug discovery and materials science. The sequential functionalization of diiodo-indazoles, in particular, offers a strategic and modular approach to building molecular complexity that is both elegant and highly effective.
References
-
Jain, S., & Kumar, A. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 12(34), 22163-22175. [Link]
-
Li, J. J. (2014). Palladium in Cross-Coupling Reactions. In Name Reactions (pp. 439-442). Springer, Cham. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Guillou, S., et al. (2007). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. European Journal of Organic Chemistry, 2007(18), 2976-2984. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 3,7-diiodo-1H-indazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions with 3,7-diiodo-1H-indazole. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The unique electronic and structural properties of di-halogenated N-heterocycles like 3,7-diiodo-1H-indazole present distinct challenges, including issues of selectivity, catalyst inhibition, and competing side reactions. This guide provides in-depth, causality-driven answers to common problems and offers field-proven protocols to enhance your success rate.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The palladium-catalyzed Suzuki-Miyaura coupling follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] An interruption or inefficiency at any stage can lead to reaction failure or low yields.
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered when working with 3,7-diiodo-1H-indazole.
Q1: My reaction shows no conversion, or the yield is extremely low. What are the most common initial culprits?
A1: This is a frequent issue when working with N-heterocycles. The root cause often lies with catalyst activity, reagent quality, or reaction setup.
-
Causality - Catalyst Inhibition: The indazole substrate itself can be a potent inhibitor. The acidic N-H proton can react with the base, and the resulting indazolyl anion or the lone pair on the imine-type nitrogen can coordinate strongly to the palladium center.[3] This forms stable off-cycle complexes that prevent the catalyst from participating in the reaction.
-
Causality - Ineffective Base: The role of the base is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[4] If the base is too weak, too hindered, or insoluble, this crucial step will not occur efficiently.
-
Causality - Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxidation. Inadequate degassing of solvents and reagents allows oxygen to oxidize Pd(0) to inactive Pd(II) species, which can also promote the unwanted homocoupling of the boronic acid.[2]
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Degas your solvent rigorously (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.
-
Re-evaluate Your Base: For N-heterocyclic substrates, a moderately strong inorganic base is often preferred. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent starting points.[5] Ensure the base is finely powdered and dry.
-
Switch to a Pre-catalyst: Instead of generating Pd(0) in situ from sources like Pd(OAc)₂, which can be unreliable, use a well-defined Pd(0) source or a modern pre-catalyst. Buchwald or Nolan-type pre-catalysts are designed for stability and high activity, especially with challenging substrates.[3]
-
Increase Reaction Temperature: The C-I bonds in 3,7-diiodo-1H-indazole are relatively reactive.[6] However, if catalyst inhibition is the primary issue, increasing the temperature (e.g., from 80 °C to 100-110 °C) can provide the energy needed to overcome inhibitory binding and promote the desired catalytic turnover.[3]
Q2: I'm observing significant formation of a biaryl product derived from my boronic acid (homocoupling). How can I suppress this side reaction?
A2: Boronic acid homocoupling is a classic side reaction in Suzuki couplings, typically driven by the presence of Pd(II) species and oxygen.[2]
-
Causality - Oxidative Conditions: As mentioned in A1, oxygen in the reaction mixture oxidizes the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate Pd(0).[2] This side reaction consumes your boronic acid and complicates purification.
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. Revisit your degassing procedure to ensure it is flawless.
-
Use a Pd(0) Source: Start with a catalyst already in the Pd(0) oxidation state, such as Pd(PPh₃)₄. This minimizes the initial concentration of Pd(II) available to initiate homocoupling.
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the boronic acid (e.g., 1.1-1.2 equivalents per iodine). A very large excess can sometimes drive homocoupling, especially if the primary coupling is slow.
-
Add a Reducing Agent (Advanced): In some difficult cases, adding a small amount of a reducing agent like a phosphine ligand in excess of the Pd:Ligand ratio can help "scavenge" any Pd(II) and maintain the catalyst in its active Pd(0) state.
Q3: I am only achieving mono-arylation. How can I drive the reaction to form the 3,7-diaryl-1H-indazole?
A3: The two C-I bonds on the indazole ring have different electronic environments and thus different reactivities, leading to preferential mono-substitution under certain conditions. The C3-I bond is generally more susceptible to oxidative addition than the C7-I bond.
-
Causality - Differential Reactivity: The C3 position of the indazole is electronically analogous to the 2-position of pyridine, making it more electron-deficient and thus more reactive towards oxidative addition by the electron-rich Pd(0) catalyst. The C7-I bond, being on a benzene ring fused to the heterocycle, is less activated. To achieve di-substitution, the conditions must be forcing enough to react at the less reactive C7 position after the C3 position has already reacted.
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: To drive the second coupling, increase the equivalents of the boronic acid (e.g., 2.5 - 3.0 equivalents) and the base (e.g., 4.0 - 5.0 equivalents).
-
Increase Catalyst Loading: Raise the palladium catalyst loading from a typical 1-2 mol% to 5 mol%. This increases the concentration of active catalyst available to perform the more difficult second oxidative addition.
-
Elevate the Temperature: Increase the reaction temperature significantly, often to the reflux temperature of the solvent (e.g., dioxane at 101 °C or toluene at 111 °C).
-
Use a More Active Catalyst System: Switch to a more robust ligand. Bulky, electron-rich phosphine ligands like SPhos or XPhos, often used in Buchwald-Hartwig aminations, are excellent for promoting difficult oxidative additions.[3] N-heterocyclic carbene (NHC) ligands are also highly effective.[6][7]
Q4: Should I protect the indazole N-H? What are the implications?
A4: N-H protection is a critical strategic decision. While it adds steps to your synthesis, it can dramatically simplify the coupling reaction by eliminating a primary source of catalyst inhibition.[3][8]
-
Causality - Eliminating Inhibition: Protecting the nitrogen, for instance as a Boc- or benzyl-indazole, physically blocks the N-H group and the associated nitrogen lone pair from coordinating with the palladium catalyst. This keeps the catalyst "on-cycle" and available for the coupling reaction, often leading to cleaner reactions, higher yields, and milder required conditions.[3]
Troubleshooting and Strategy:
-
When to Protect: If you are consistently seeing low yields, catalyst death, or require very high temperatures and catalyst loadings with the unprotected indazole, protection is strongly recommended. For the synthesis of a high-value final compound, the reliability gained often outweighs the extra steps.
-
Choosing a Protecting Group:
-
Boc (tert-butyloxycarbonyl): Easily installed with (Boc)₂O and easily removed under acidic conditions. It is a good choice for many applications.
-
SEM (2-(trimethylsilyl)ethoxymethyl): Robust to many conditions but can be removed with fluoride sources.
-
PMB (p-methoxybenzyl): Can be removed oxidatively.
-
-
When to Proceed Unprotected: If you can achieve acceptable yields with an unprotected system using a highly active catalyst/ligand combination (like an SPhos-based pre-catalyst), you may save synthetic steps.[3] However, this often requires more rigorous optimization.
Visual Troubleshooting Guide
Use this flowchart to systematically diagnose and solve issues with your reaction.
Caption: A systematic workflow for troubleshooting the Suzuki coupling of 3,7-diiodo-1H-indazole.
Recommended Reaction Parameters & Protocols
The optimal conditions will depend on whether the desired outcome is mono- or di-arylation.
Parameter Summary Table
| Parameter | Goal: Mono-arylation (at C3) | Goal: Di-arylation (at C3 & C7) | Rationale |
| Indazole Substrate | 1.0 eq | 1.0 eq | Starting point for stoichiometry. |
| Boronic Acid/Ester | 1.1 - 1.2 eq | 2.5 - 3.0 eq | Stoichiometric for mono-coupling; excess required for the second, more difficult coupling. |
| Palladium Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | SPhos Pd G3 Precatalyst (3-5 mol%) | dppf is often sufficient for the reactive C3-I bond.[5][9] A more active Buchwald precatalyst is needed for the C7-I bond.[3] |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (4.0 eq) | K₂CO₃ is adequate for the first coupling.[5] A stronger, more soluble base like Cs₂CO₃ is better for the more challenging second step. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 1,4-Dioxane or Toluene | Aqueous mixture works well for many Suzuki reactions. Anhydrous conditions with a higher boiling point may be needed for di-arylation. |
| Temperature | 80 - 90 °C | 100 - 110 °C | Milder conditions favor selective mono-coupling. Higher energy is required to activate the C7-I bond. |
Protocol 1: Optimized Conditions for Selective Mono-Arylation at C3
This protocol is designed to favor the reaction at the more reactive C3-iodo position.
-
Reagent Preparation: To a flame-dried Schlenk flask, add 3,7-diiodo-1H-indazole (1.0 eq), the desired arylboronic acid (1.1 eq), and finely powdered potassium carbonate (2.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq, 3 mol%).
-
Solvent Addition: Add previously degassed 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration relative to the indazole). The solvent should have been sparged with argon for at least 30 minutes.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 85 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of starting material and the formation of the mono-arylated product.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the 3-aryl-7-iodo-1H-indazole.
Protocol 2: Optimized Conditions for Di-Arylation
This protocol employs more forcing conditions to achieve coupling at both the C3 and C7 positions. N-H protection is highly recommended for this transformation for reproducibility and yield.
-
Reagent Preparation: To a flame-dried Schlenk flask, add N-Boc-3,7-diiodo-1H-indazole (1.0 eq), the desired arylboronic acid (2.5 eq), and anhydrous cesium carbonate (4.0 eq).
-
Catalyst Addition: In a glovebox, add the SPhos Pd G3 precatalyst (0.03 eq, 3 mol%). SPhos is a bulky, electron-rich ligand ideal for challenging couplings.[3]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (~0.1 M concentration).
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor by LC-MS, tracking the disappearance of the mono-arylated intermediate and the appearance of the di-arylated product.
-
Workup: Follow the same workup procedure as in Protocol 1.
-
Purification: Purify the crude material via column chromatography. A two-step purification or reverse-phase chromatography may be necessary to separate the desired product from any remaining mono-arylated species and homocoupled byproducts. Following purification, the Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM).
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Ma, D., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Shaheen, E., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. [Link]
-
Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Bercot, E. A., & Nolan, S. P. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2014). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]
-
ResearchGate. (2012). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]
-
Găină, L., et al. (2024). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]
-
Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling Reactions of Substituted Indazoles
Welcome to the technical support center for navigating the complexities of cross-coupling reactions involving substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize these often-challenging transformations. My aim is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Introduction: The Indazole Challenge in Cross-Coupling
Substituted indazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. However, their synthesis via palladium-catalyzed cross-coupling reactions is frequently plagued by low yields and inconsistent results. The primary culprit is often catalyst poisoning, a phenomenon where the indazole substrate or its derivatives interact with the catalyst in a non-productive manner, leading to deactivation.
The lone pair of electrons on the N2 atom of the indazole ring can coordinate strongly to the palladium center, forming stable off-cycle complexes that inhibit the catalytic cycle. This guide will provide a structured approach to diagnosing and overcoming these challenges, transforming your cross-coupling reactions from a source of frustration to a reliable synthetic tool.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues encountered during the cross-coupling of substituted indazoles.
Issue 1: Low to No Product Formation
You have set up your Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reaction with a substituted indazole, but the reaction is sluggish, or you observe no product formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Steps & Explanation:
-
Evaluate Your Ligand Choice: Standard ligands like PPh₃ may not be sufficient to prevent the indazole from coordinating to the palladium center.
-
Causality: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) are essential. Their steric bulk creates a "pocket" around the palladium center that disfavors the binding of the indazole N2 atom, while their electron-donating ability promotes the reductive elimination step of the catalytic cycle.
-
Action: Switch to a ligand from the table below. It is often necessary to screen a small panel of ligands to find the optimal one for your specific substrate.
-
-
Consider an N1-Protecting Group Strategy: The electronic properties of the indazole ring can be modulated by installing a protecting group at the N1 position.
-
Causality: An electron-withdrawing protecting group at N1 can decrease the basicity of the N2 lone pair, reducing its ability to act as a poison. However, some protecting groups can introduce their own challenges. A labile protecting group that can be easily removed post-coupling is often ideal.
-
Action: If your indazole is unprotected, consider installing a protecting group such as SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butoxycarbonyl). These groups have been shown to be effective in mitigating catalyst poisoning.
-
-
Optimize Your Base and Solvent System: The choice of base is critical and can significantly impact the outcome of the reaction.
-
Causality: Strong, coordinating bases can compete with the desired substrates for binding to the palladium center, exacerbating catalyst deactivation. Non-coordinating, weaker bases are often more suitable for these challenging substrates. The solvent also plays a role in solubilizing the base and influencing the reaction kinetics.
-
Action: If you are using a strong base like NaOtBu, consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃. Aprotic polar solvents like dioxane, THF, or toluene are generally good starting points.
-
Table 1: Recommended Ligands for Indazole Cross-Coupling
| Ligand | Structure | Key Features | Recommended For |
| XPhos | Bulky, electron-rich biarylphosphine | Suzuki & Buchwald-Hartwig | |
| SPhos | Similar to XPhos with different substitution | Suzuki & Buchwald-Hartwig | |
| RuPhos | Bulky, electron-rich biarylphosphine | Buchwald-Hartwig C-N coupling |
Issue 2: Significant Side Product Formation (e.g., Homocoupling)
You are observing your desired product, but also significant amounts of homocoupled products from your coupling partners.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Detailed Steps & Explanation:
-
Increase the Reaction Temperature:
-
Causality: Homocoupling can become competitive if the rate of reductive elimination to form the desired product is slow. Increasing the temperature can often overcome the activation barrier for this final step in the catalytic cycle.
-
Action: Incrementally increase the reaction temperature in 10-20 °C intervals, monitoring the reaction progress by TLC or LC-MS. Be mindful of potential decomposition of your starting materials or product at very high temperatures.
-
-
Re-evaluate Your Ligand:
-
Causality: As mentioned previously, the electronic properties of the ligand directly influence the rate of reductive elimination. A more electron-donating ligand will generally accelerate this step.
-
Action: If you are using a less electron-rich ligand, consider switching to one of the more electron-donating Buchwald ligands.
-
-
Adjust the Stoichiometry of Your Coupling Partners:
-
Causality: Using a slight excess of one of the coupling partners can statistically favor the cross-coupling pathway over the homocoupling of the limiting reagent.
-
Action: Try using 1.1 to 1.5 equivalents of the more readily available or less expensive coupling partner.
-
Frequently Asked Questions (FAQs)
Q1: Why are indazoles so prone to catalyst poisoning?
A1: The primary reason lies in the electronic structure of the indazole ring system. The lone pair of electrons on the N2 nitrogen is highly accessible and acts as a Lewis base, readily coordinating to the electron-deficient palladium catalyst. This coordination can form a stable, off-cycle Pd-indazole complex that is catalytically inactive. The strength of this coordination can be influenced by substituents on the indazole ring and the choice of reaction conditions.
Mechanism of Catalyst Deactivation by Indazole:
Caption: Simplified mechanism of catalyst deactivation.
Q2: I have a novel substituted indazole. How do I choose a starting point for my cross-coupling reaction?
A2: A good starting point for a novel indazole is to use a robust, well-established catalyst system known for its broad applicability.
Recommended Starting Conditions:
| Component | Recommendation |
| Palladium Precatalyst | Pd₂(dba)₃ or a Pd(II) salt like Pd(OAc)₂ |
| Ligand | XPhos or SPhos |
| Base | K₃PO₄ or Cs₂CO₃ |
| Solvent | Dioxane or Toluene |
| Temperature | 80-110 °C |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Substituted Indazole
-
To an oven-dried reaction vessel, add the substituted indazole (1.0 equiv), the boronic acid or ester (1.2 equiv), the base (2.0-3.0 equiv), the palladium precatalyst (1-5 mol%), and the ligand (1.1-1.2 equiv relative to Pd).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q3: Are there any alternatives to palladium catalysis for the synthesis of substituted indazoles?
A3: While palladium catalysis is the most common method, other transition metals like copper and nickel have been employed for the cross-coupling of indazoles. These alternative methods can sometimes offer complementary reactivity and may be less susceptible to the specific poisoning mechanisms that affect palladium. Research in this area is ongoing, and a thorough literature search for your specific transformation is always recommended.
References
Navigating the Purification of Diiodo-Indazoles: A Technical Guide to Column Chromatography and Crystallization
For Immediate Release
[City, State] – January 24, 2026 – Researchers in synthetic and medicinal chemistry often face the critical challenge of purifying diiodo-indazole intermediates and final products. The inherent properties of these halogenated heterocycles can complicate standard purification protocols. This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth, experience-driven advice on selecting and optimizing between column chromatography and crystallization for diiodo-indazoles.
Introduction: The Purification Dilemma
Diiodo-indazoles are a class of organic compounds with significant potential in pharmaceutical development.[1][2] However, their synthesis often results in complex mixtures containing regioisomers, starting materials, and by-products. The two primary methods for purification, column chromatography and crystallization, each present a unique set of advantages and challenges when applied to these specific molecules. The choice between these techniques is not always straightforward and depends on a multitude of factors including the nature of the impurities, the desired purity level, scalability, and the physical properties of the target compound.
This guide will walk you through the decision-making process, offer detailed troubleshooting for both methods, and provide standardized protocols to enhance the purity and yield of your diiodo-indazole products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying diiodo-indazoles?
The main difficulties arise from the similar physicochemical properties of diiodo-indazole isomers, which often co-elute during chromatography and co-crystallize during recrystallization. Additionally, the presence of two iodine atoms can increase the molecule's reactivity and sensitivity to certain conditions, potentially leading to degradation on silica gel.[3] Identifying and removing process-related impurities from starting materials or side reactions is also a common hurdle.[4]
Q2: When should I choose column chromatography over crystallization, and vice versa?
The choice depends on several factors. Column chromatography is generally preferred for:
-
Complex mixtures: When multiple impurities with varying polarities are present.
-
Small-scale purification: It is highly effective for purifying milligram to gram quantities of material.
-
Separation of close-eluting isomers: With careful optimization of the mobile phase, it can resolve isomers that are difficult to separate by other means.[5][6]
Crystallization , on the other hand, is advantageous for:
-
Large-scale purification: It is often more economical and less labor-intensive for purifying larger quantities of material.[7]
-
High-purity final products: A well-executed crystallization can yield exceptionally pure crystalline material, often exceeding 99%.[7]
-
Removing minor impurities: It is particularly effective when the desired compound is the major component and impurities are present in small amounts.
Q3: What are the most common impurities I should expect in diiodo-indazole synthesis?
Common impurities can include:
-
Unreacted starting materials (e.g., iodinated anilines or hydrazines).
-
Mono-iodinated indazole intermediates.
-
Regioisomers of the diiodo-indazole.
-
By-products from side reactions.
Decision-Making Workflow: Chromatography vs. Crystallization
To aid in selecting the most appropriate purification strategy, the following workflow can be utilized.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique but can present challenges, especially with halogenated compounds.
| Problem | Potential Cause | Solution |
| Poor Separation of Isomers | Mobile phase polarity is not optimal. | Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). A shallow gradient or isocratic elution with a finely tuned solvent ratio can improve resolution.[9] |
| Peak Tailing | - Compound interacting strongly with acidic silica gel.- Column overload. | - Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase to neutralize acidic sites on the silica.- Ensure the sample load is appropriate for the column size. |
| Compound Degradation on the Column | The diiodo-indazole is sensitive to the acidity of the silica gel. | - Use deactivated silica gel (e.g., by treating with triethylamine).- Consider using an alternative stationary phase like alumina (neutral or basic).- Work quickly and avoid prolonged exposure of the compound to the stationary phase.[10] |
| Compound Insoluble in Loading Solvent | The chosen solvent for dry loading is not strong enough to dissolve the crude material completely. | Use a stronger, volatile solvent (e.g., dichloromethane or a small amount of acetone) to dissolve the sample before adsorbing it onto silica gel for dry loading. Ensure the solvent is fully removed before loading onto the column.[11] |
| Irreproducible Retention Times | - Inconsistent mobile phase composition.- Temperature fluctuations. | - Prepare fresh mobile phase for each run and ensure thorough mixing.- If possible, use a column oven to maintain a constant temperature.[11] |
Experimental Protocol: Flash Column Chromatography of Diiodo-Indazoles
-
TLC Analysis:
-
Develop a suitable solvent system using thin-layer chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound. A common starting point for diiodo-indazoles is a mixture of hexanes and ethyl acetate.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude diiodo-indazole in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude material in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent mixture determined from TLC analysis.
-
Gradually increase the polarity of the mobile phase if a gradient is required to elute the compound.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure diiodo-indazole.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Troubleshooting Guide: Crystallization
Crystallization is an effective method for obtaining highly pure compounds but requires careful solvent selection and technique.[12][13]
| Problem | Potential Cause | Solution |
| No Crystals Form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent. | - Slowly evaporate the solvent to increase the concentration.- If using a mixed solvent system, slowly add the anti-solvent.- Cool the solution slowly in an ice bath or refrigerator. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | - Add more of the good solvent to dissolve the oil, then cool slowly.- Try a lower-boiling point solvent.- Ensure the solution is not cooled too rapidly. |
| Poor Recovery | The compound is too soluble in the crystallization solvent, even at low temperatures. | - Select a solvent in which the compound has lower solubility at cold temperatures.- Use a mixed-solvent system where the compound is less soluble in the final mixture. |
| Impurities Co-crystallize | The impurities have similar solubility properties to the desired compound. | - Perform a second crystallization with a different solvent system.- Consider a preliminary purification step, such as a quick filtration through a plug of silica, before crystallization. |
| Colored Impurities in Crystals | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then hot filter before allowing the solution to cool. |
Experimental Protocol: Recrystallization of Diiodo-Indazoles
-
Solvent Selection:
-
The ideal solvent should dissolve the diiodo-indazole poorly at room temperature but well at elevated temperatures.
-
Common solvents to screen include ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes.[7][14] A mixed solvent system of acetone/water or ethanol/water is often effective.[7]
-
-
Dissolution:
-
Place the crude diiodo-indazole in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Comparative Summary
| Parameter | Column Chromatography | Crystallization |
| Purity | Good to Excellent | Excellent to High |
| Yield | Moderate to Good | Good to Excellent (if optimized) |
| Scalability | Limited (best for mg to g scale) | Highly Scalable (g to kg scale) |
| Time/Labor | Can be time-consuming and labor-intensive | Generally faster for large scales |
| Cost | Higher (solvents, silica gel) | Lower (primarily solvent cost) |
| Applicability | Complex mixtures, isomer separation | High-purity final product, large scale |
Conclusion
The purification of diiodo-indazoles requires a thoughtful approach, balancing the need for high purity with practical considerations such as scale and complexity of the mixture. Column chromatography offers versatility for separating complex mixtures and isomers, while crystallization is a powerful technique for achieving high purity on a larger scale. By understanding the principles behind each method and employing systematic troubleshooting, researchers can confidently and efficiently obtain the high-quality diiodo-indazoles necessary for advancing their research and development efforts.
References
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
- Kumar, A., & Sharma, S. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(9), 1039-1060.
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- Wray, B. C., & Stambuli, J. P. (2010). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Organic letters, 12(20), 4576–4579.
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- Khan, I., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry, 13(16), 1489-1510.
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INIS-IAEA. (n.d.). THE INTERACTION OF IODINE WITH ORGANIC MATERIAL IN CONTAINMENT. Retrieved from [Link]
- Reddy, G. O., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 41.
- Google Patents. (2009). WO2009128350A1 - Process for purifying iodine and/or an iodine compound.
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HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
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PubMed. (n.d.). Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography. Retrieved from [Link]
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ResearchGate. (2006). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
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Royal Society of Chemistry. (2021). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Retrieved from [Link]
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Atmospheric Chemistry and Physics. (2022). Chemical characterization of organic compounds involved in iodine-initiated new particle formation from coastal macroalgal emiss. Retrieved from [Link]
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Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
- Google Patents. (2018). WO2018097273A1 - Salts of indazole derivative and crystals thereof.
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MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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ResearchGate. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
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Jagiellonian University Repository. (2016). Column chromatography as a useful step in purification of diatom pigments. Retrieved from [Link]
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MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Revisiting applications of molecular iodine in organic synthesis. Retrieved from [Link]
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Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
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National Institutes of Health. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Retrieved from [Link]
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Column Chromatography. (2024). Isolation and Purification of Natural Compounds. Retrieved from [Link]
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European Pharmaceutical Review. (2022). Challenges in downstream purification of advanced therapies. Retrieved from [Link]
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ResearchGate. (2012). Synthesis of new indazole derivatives as potential antioxidant agents. Retrieved from [Link]
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Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
PubMed. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
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MDPI. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Retrieved from [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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PubMed. (2025). Optimizing Enantiomeric Resolution of Chiral Triazoles in Supercritical Fluid Chromatography. Retrieved from [Link]
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Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
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Atmospheric Chemistry and Physics. (2022). Chemical characterization of organic compounds involved in iodine-initiated new particle formation from coastal macroalgal emission. Retrieved from [Link]
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Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
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ResearchGate. (n.d.). Polymers solubility in commonly used organic solvents. Retrieved from [Link]
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Unknown. (n.d.). An overview on Common Organic Solvents and their Toxicity Abstract. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: Diiodo-indazoles vs. Dibromo-indazoles
Core Directive: Navigating the Halogen Choice for Indazole Functionalization
In the landscape of modern medicinal chemistry, the indazole scaffold is a cornerstone, forming the core of numerous therapeutic agents. Its functionalization is paramount for tuning biological activity, and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds with precision and efficiency.[1][2] A critical decision point in any synthetic strategy involving di-substituted indazoles is the choice of halogenation—specifically, whether to employ a diiodo- or a dibromo-indazole as the electrophilic partner.
This guide provides an in-depth, evidence-based comparison of the Suzuki coupling performance of diiodo-indazoles versus their dibromo- counterparts. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of reactivity, present comparative experimental data, and offer practical guidance to help you, the research scientist, make an informed decision tailored to your specific synthetic goals. Whether your objective is rapid diversification, selective mono-functionalization, or process optimization, this document will serve as a valuable resource.
Scientific Integrity & Logic: Understanding the Reactivity Hierarchy
At the heart of the Suzuki coupling is the oxidative addition of the aryl halide to a palladium(0) catalyst. The facility of this step is the primary determinant of the overall reaction rate and is directly influenced by the nature of the carbon-halogen bond.
The Fundamental Principle: Bond Dissociation Energies
The reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is well-established: I > Br > Cl > F.[3] This hierarchy is a direct consequence of the decreasing carbon-halogen bond dissociation energies down the group. The weaker C-I bond requires less energy to break, facilitating a faster rate of oxidative addition compared to the stronger C-Br bond.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C–I | ~65 |
| C–Br | ~81 |
| C–Cl | ~96 |
This fundamental difference in bond strength dictates the reaction conditions required for efficient coupling. Aryl iodides, being more reactive, can often be coupled under milder conditions (e.g., lower temperatures, less reactive catalysts), while aryl bromides may necessitate more forcing conditions, such as higher temperatures and more electron-rich, bulky phosphine ligands to promote the challenging oxidative addition step.[4]
dot graph Suzuki_Catalytic_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="Ar-X\n(Diiodo- or Dibromo-indazole)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArPdX [label="Ar-Pd(II)(X)Ln", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; RBY2 [label="R-B(OR)₂\n(Boronic Acid/Ester)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArPdR [label="Ar-Pd(II)(R)Ln", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArR [label="Ar-R\n(Functionalized Indazole)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=" "]; ArX -> OxAdd [label=" "]; OxAdd -> ArPdX [label="Rate-determining step\n(Faster for C-I)"]; ArPdX -> Transmetal [label=" "]; Base -> Transmetal [label="Activates Boronic Acid"]; RBY2 -> Transmetal [label=" "]; Transmetal -> ArPdR [label=" "]; ArPdR -> RedElim [label=" "]; RedElim -> Pd0 [label="Catalyst Regeneration"]; RedElim -> ArR [label="Product"]; } Figure 1. Generalized Suzuki-Miyaura catalytic cycle.
Implications for Di-halo Substrates: The Selectivity Advantage
The significant difference in reactivity between C-I and C-Br bonds can be strategically exploited in the case of mixed dihalo-indazoles (e.g., a bromo-iodo-indazole). This allows for selective mono-arylation at the more reactive iodine-bearing position under carefully controlled conditions, leaving the bromine available for a subsequent, different cross-coupling reaction. This orthogonal reactivity is a powerful tool for the synthesis of complex, differentially substituted indazoles. A notable example is the selective Suzuki coupling at the C3 position of 6-bromo-3-iodo-1-H-indazole.[5]
Comparative Analysis: Performance in the Flask
While theoretical principles provide a framework, experimental data offers a pragmatic perspective. The following table summarizes representative Suzuki coupling reactions for iodo- and bromo-indazoles, collated from the literature. Note that direct comparison is nuanced by variations in specific substrates, catalysts, and conditions across different studies.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.25 | 75 | |
| 3-Iodo-1-Boc-indazole | 2-Furylboronic acid | PdCl₂(dppf) | K₂CO₃ | THF | 80 | 8 | ~86 | [3] |
| 6-Bromo-3-iodo-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 70-85 (at C3) | [5] |
| 3-Bromoindazoles | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | - | 55-92 | |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 85 | [2] |
| 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 2 (MW) | 81 | [1] |
Key Observations:
-
Iodo-indazoles: Generally react under milder conditions and often with simpler catalyst systems (e.g., Pd(PPh₃)₄). Microwave-assisted reactions can be exceptionally fast.
-
Bromo-indazoles: Often require higher temperatures and/or more sophisticated catalyst systems involving electron-rich, bulky phosphine ligands like XPhos or ferrocene-based ligands (dppf) to achieve high yields.[1][2]
-
Selectivity: The differential reactivity is clearly demonstrated in mixed halo-substrates, enabling selective functionalization.[5]
Experimental Protocols: A Practical Guide
To provide a tangible sense of the experimental realities, here are two representative, self-validating protocols for the Suzuki coupling of an iodo- and a bromo-indazole.
Protocol 1: Microwave-Assisted Vinylation of 3-Iodo-1H-indazole
This protocol is adapted from a procedure for the rapid vinylation of unprotected 3-iodoindazole.
Materials:
-
3-Iodo-1H-indazole
-
Pinacol vinyl boronate
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
1,4-Dioxane
-
Water
-
Microwave vial
Procedure:
-
To a microwave vial, add 3-iodo-1H-indazole (1.0 eq.), pinacol vinyl boronate (1.5 eq.), and potassium carbonate (2.0 eq.).
-
Add Pd(PPh₃)₄ (0.05 eq.).
-
Add 1,4-dioxane and water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen).
-
Place the vial in a microwave reactor and irradiate at 120 °C for 15 minutes.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-vinyl-1H-indazole.
Protocol 2: Conventional Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole
This protocol is based on a method for the arylation of a substituted bromo-indazole.[2]
Materials:
-
5-Bromo-1-ethyl-1H-indazole
-
Arylboronic acid (e.g., N-Boc-2-pyrroleboronic acid)
-
Potassium carbonate (K₂CO₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
1,2-Dimethoxyethane (DME)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 5-bromo-1-ethyl-1H-indazole (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add Pd(dppf)Cl₂ (0.03 eq.).
-
Add anhydrous DME to achieve a suitable concentration (e.g., 0.2 M).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-1-ethyl-1H-indazole.
Decision-Making Workflow: Choosing Your Substrate
The choice between a diiodo- and a dibromo-indazole is not merely academic; it has significant implications for your research timeline, resource allocation, and synthetic strategy. The following workflow, presented as a decision tree, can guide your selection process.
Conclusion
The choice between diiodo- and dibromo-indazoles for Suzuki cross-coupling is a classic trade-off between reactivity and other practical considerations.
-
Diiodo-indazoles are the sprinters of the two, offering higher reactivity that translates to milder conditions, faster reactions, and often simpler catalytic systems. This makes them ideal for high-throughput synthesis and rapid library generation.
-
Dibromo-indazoles , while more sluggish, are robust and reliable workhorses. Their starting materials can sometimes be more commercially accessible or straightforward to synthesize. The challenge of their lower reactivity is readily overcome with modern, highly active palladium catalyst systems.
-
Mixed Bromo-Iodo-indazoles present a unique strategic advantage, enabling selective, sequential functionalization that is difficult to achieve with symmetrical dihalides. This makes them invaluable for the synthesis of complex, unsymmetrical targets.
Ultimately, the optimal choice is dictated by the specific goals of your project. By understanding the fundamental principles of reactivity and considering the practical aspects of your synthetic route, you can harness the full power of the Suzuki-Miyaura coupling to advance your research and drug development programs.
References
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Molecules 2023, 28(7), 2895.
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RSC Advances 2021, 11, 7107-7114.
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Molecules 2010, 15(4), 2649-2661.
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Chemical Science 2016, 7, 6055-6066.
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Chemical Communications 2016, 52, 11099-11102.
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The Journal of Organic Chemistry 2007, 72(23), 8947-8950.
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Accounts of Chemical Research 2022, 55 (21), pp 3073–3087.
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A Comparative Guide to the Biological Activity of 3-Aryl vs. 7-Aryl Indazole Derivatives
Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery
The indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation stems from its ability to bind to a wide array of biological targets, enabling the development of derivatives with diverse pharmacological activities. Indazole-based compounds have been successfully developed into FDA-approved drugs for various therapeutic areas, including oncology (e.g., Axitinib, Entrectinib) and antiemetics (e.g., Granisetron).[3][4] The versatility of the indazole nucleus allows for functionalization at multiple positions, with substitutions at the 3- and 7-positions giving rise to distinct classes of bioactive molecules.
The strategic placement of an aryl group at either the 3- or 7-position profoundly influences the molecule's spatial arrangement, electronic properties, and hydrogen bonding capacity. These modifications, in turn, dictate the compound's interaction with specific biological targets and ultimately define its therapeutic potential. This guide provides a comparative analysis of 3-aryl and 7-aryl indazole derivatives, examining how this seemingly subtle isomeric difference leads to divergent biological activities, supported by experimental data and detailed protocols for researchers in drug development.
Structural Isomerism: The Foundational Difference
The core distinction between these two classes of compounds lies in the point of attachment of the aryl substituent to the indazole ring. This seemingly minor change has significant stereoelectronic consequences that underpin their differential biological effects.
Caption: Core structures of 3-Aryl vs. 7-Aryl Indazole.
The 3-aryl indazole scaffold often positions the aryl group to interact with hydrophobic pockets or act as a key hinge-binding element in enzymes like protein kinases. In contrast, the 7-aryl indazole places the substituent adjacent to the indazole nitrogen at position 1, which can influence planarity and interactions with different target topographies.
Comparative Analysis of Biological Activities
The positional isomerism of the aryl group directs the biological activity of indazole derivatives towards distinct therapeutic applications, most notably in anticancer and anti-inflammatory research.
Anticancer Activity: A Stronghold for 3-Aryl Indazoles
The 3-aryl indazole motif is a cornerstone in the design of protein kinase inhibitors, a critical class of anticancer agents.[5] The 1H-indazole-3-amine structure, in particular, is an effective hinge-binding fragment, enabling potent interactions with the ATP-binding site of various kinases.[6]
Kinase Inhibition:
-
Pan-Trk Inhibitors: 3-Aryl-indazoles have been developed as potent pan-Trk (Tropomyosin receptor kinase) inhibitors for the treatment of pain.[7] Optimization of the aryl group and other substituents led to compounds with excellent potency (TrkA IC50 = 0.3 nM) and high cell permeability.[8]
-
MEK4 Inhibitors: A series of 3-arylindazoles were identified as the first highly potent and selective inhibitors of MEK4 (Mitogen-activated protein kinase kinase 4), a kinase implicated in prostate cancer metastasis.[9]
-
FGFR1/DDR2 Multi-target Inhibitors: In lung squamous cell carcinoma, 3-substituted indazoles were optimized as dual inhibitors of FGFR1 and DDR2, demonstrating profound anti-tumor efficacy in mouse xenograft models.[10]
-
Pim Kinase Inhibitors: Novel 1H-indazole derivatives featuring a 3-aryl moiety have shown potent activity against pan-Pim kinases, with IC50 values as low as 0.4 nM against Pim-1 and Pim-3.[4]
Induction of Apoptosis: Beyond kinase inhibition, 3-aryl indazoles can induce apoptosis in cancer cells. One study reported a series of derivatives where compound 2f inhibited proliferation and colony formation in 4T1 breast cancer cells, with IC50 values ranging from 0.23–1.15 μM across several cell lines.[11] This activity was linked to the upregulation of cleaved caspase-3 and Bax, a decrease in mitochondrial membrane potential, and an increase in reactive oxygen species (ROS).[11]
| Compound Class | Target | Key Compound | Activity (IC50) | Cancer Type | Reference |
| 3-Aryl Indazole | Pan-Trk | Compound 39e | 0.3 nM (TrkA) | Pain (related to cancer) | [8] |
| 3-Aryl Indazole | MEK4 | Compound 6ff | Potent & Selective | Prostate Cancer | [9] |
| 3-Aryl Indazole | FGFR1/DDR2 | Compound 11k | Potent dual inhibitor | Lung Squamous Cell Carcinoma | [10] |
| 3-Aryl Indazole | Pim-1/Pim-3 | Compound 82a | 0.4 nM | Multiple Myeloma | [4] |
| 3-Aryl Indazole | Apoptosis Induction | Compound 2f | 0.23–1.15 µM | Breast Cancer (4T1) | [11] |
| 7-Aryl Pyrrolopyrimidine* | Mer/Axl Kinase | Compound 27 | 2 nM (Mer), 16 nM (Axl) | General Cancer | [12] |
Note: Data for 7-aryl indazole kinase inhibitors is less prevalent; 7-aryl pyrrolopyrimidines are shown as a structural analog to indicate potential.
Anti-inflammatory Activity: An Emerging Area for 7-Aryl Indazoles
While 3-aryl indazoles also exhibit anti-inflammatory properties, the 7-aryl substitution pattern has been specifically explored for this activity. The rationale is that this scaffold can effectively mimic the core of other anti-inflammatory agents, targeting key mediators of inflammation.
-
7-Azaindazole Derivatives: A series of 7-azaindazole-chalcone derivatives (structurally related to 7-aryl indazoles) were evaluated for anti-inflammatory and analgesic activities.[13] Compounds with trifluoromethyl (6j , 6i ) and bromo (6d ) substitutions on the aryl ring showed excellent anti-inflammatory activity in the carrageenan-induced paw edema model, comparable to the standard drug indomethacin.[13]
-
General Indazole Derivatives: Studies on unsubstituted and variously substituted indazoles have demonstrated their ability to inhibit cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β.[14][15] This suggests a broad mechanism for the anti-inflammatory action of the indazole core, which can be fine-tuned by the substitution pattern. For instance, one study synthesized new indazole analogs of curcumin and found a derivative (3a ) with potent anti-inflammatory activity (IC50 = 0.548 ± 0.062 μM), significantly higher than the standard diclofenac sodium.[16]
| Compound Class | Assay | Key Compound | Activity | Reference |
| 7-Azaindazole-Chalcone | Carrageenan-Induced Paw Edema | 6j, 6i, 6d | Excellent anti-inflammatory activity | [13] |
| Indazole-Curcumin Analog | Protein Denaturation | 3a | IC50 = 0.548 µM | [16] |
| Indazole Derivatives | COX-2 Inhibition | Indazole, 5-aminoindazole | Concentration-dependent inhibition | [14][15] |
Antimicrobial Activity: A Shared Property
Both 3-aryl and other substituted indazoles have demonstrated promising antimicrobial effects.
-
3-Aryl Indazoles: A series of N-methyl-3-aryl indazoles showed dominant activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, and Escherichia coli, as well as the fungal strain Candida albicans.[17]
-
Other Indazole Derivatives: Other studies have confirmed the antibacterial potential of indazoles, with some derivatives showing good inhibitory profiles against Staphylococcus aureus and Enterococcus faecalis with MIC values ranging from 64 to 128 µg/mL.[18]
Structure-Activity Relationship (SAR) Insights
The accumulated data reveals clear SAR trends that can guide future drug design:
-
3-Aryl Substitution Favors Kinase Inhibition: The geometry of 3-aryl indazoles appears optimal for fitting into the ATP-binding pocket of many protein kinases. The aryl group can be modified to exploit specific sub-pockets, enhancing both potency and selectivity.[8][10]
-
7-Aryl Substitution for Anti-inflammatory Agents: The 7-position provides a vector for substitution that may be more suitable for targeting enzymes and receptors in inflammatory pathways, such as COX enzymes.[13]
-
Amide Linker Regiochemistry is Critical: For 3-substituted indazoles, the specific regiochemistry of linkers, such as an amide, is crucial. A study on CRAC channel blockers found that a 3-carboxamide derivative was highly active (sub-μM IC50), while its reverse amide isomer was completely inactive, highlighting the importance of precise vectoral orientation for activity.[19]
Key Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are essential. The following are standard protocols used to evaluate the biological activities described above.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay is a cornerstone for assessing the anti-proliferative effects of novel compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Caption: Workflow for MTT Cell Viability Assay.
Step-by-Step Methodology: [6]
-
Cell Seeding: Plate cancer cells (e.g., A549, K562, PC3) in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 48 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: In Vitro Anti-inflammatory Activity (LPS-induced NO Production in RAW 264.7 Macrophages)
This assay evaluates a compound's ability to suppress the inflammatory response in macrophages, key cells in the immune system.
Step-by-Step Methodology: [20][21]
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the indazole derivatives for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay): Nitric oxide (NO) production, a key inflammatory mediator, is measured by quantifying its stable metabolite, nitrite, in the supernatant.
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration.
-
Analysis: Calculate the percent inhibition of NO production compared to the LPS-only treated cells.
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic and reliable animal model for evaluating the acute anti-inflammatory activity of test compounds.
Step-by-Step Methodology: [14][15]
-
Animal Acclimatization: Use adult Wistar rats (100-150g), acclimatized for at least one week with free access to food and water.
-
Compound Administration: Administer the indazole derivatives orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the rat's right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours; Vt).
-
Analysis: The development of edema is a biphasic event, with an early phase (0-2 hours) mediated by histamine and serotonin and a later phase (3-5 hours) mediated by prostaglandins and kinins.[14] Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control * 100
-
Conclusion and Future Directions
The positional isomerism of 3-aryl and 7-aryl indazoles serves as a powerful tool in medicinal chemistry for directing biological activity. The existing body of research strongly indicates that 3-aryl indazoles are highly promising scaffolds for developing anticancer agents, particularly kinase inhibitors , due to their favorable geometry for interacting with ATP-binding sites. In contrast, while the data is less extensive, 7-aryl indazoles represent an interesting and potentially underexplored avenue for novel anti-inflammatory drugs .
Future research should focus on:
-
Direct Comparative Studies: Synthesizing and testing pairs of 3-aryl and 7-aryl indazole isomers within the same study to provide a direct, controlled comparison of their activities.
-
Exploring Novel 7-Aryl Scaffolds: Expanding the chemical space around the 7-aryl indazole core to identify new anti-inflammatory, analgesic, or even CNS-active agents.
-
Mechanism of Action Studies: For promising hits from either class, elucidating the precise molecular targets and signaling pathways is crucial for advancing them as clinical candidates.
By understanding the fundamental structure-activity relationships dictated by aryl group positioning, researchers can more rationally design the next generation of indazole-based therapeutics.
References
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A Senior Application Scientist's Guide to the Validation of 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole Purity by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth, experience-driven approach to the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole, a critical building block in medicinal chemistry.[1] We will move beyond a simple recitation of steps, delving into the scientific rationale behind the experimental design and data interpretation, ensuring a robust and self-validating analytical system.
The Analytical Challenge: Understanding this compound and Its Potential Impurities
This compound (MW: 413.99 g/mol , C9H8I2N2O) is a highly functionalized indazole derivative. The presence of two iodine atoms makes it an excellent scaffold for cross-coupling reactions, while the substituted benzene ring influences its chemical and physical properties.[1] A robust analytical method must be able to separate the main compound from a range of potential impurities that may arise during its synthesis.
Anticipated Impurities:
-
Starting Materials: Incomplete reaction could lead to the presence of the un-iodinated or partially iodinated precursors.
-
Regioisomers: The iodination step might produce isomers with iodine at different positions on the indazole ring.
-
By-products: Side reactions could generate related structures, such as de-iodinated or oxidized species.
-
Degradation Products: The compound may degrade under stress conditions (e.g., acid, base, oxidation, heat, light), leading to the formation of new impurities.
To address this, we will develop and validate a stability-indicating RP-HPLC method. The principles of method validation will be based on the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2).[2][3]
The Strategic Approach: Developing a Stability-Indicating RP-HPLC Method
Our goal is to develop a method that can separate the main peak of this compound from all potential impurities and degradation products. A reversed-phase C18 column is a logical starting point due to the non-polar nature of the molecule. A gradient elution will be employed to ensure the timely elution of both polar and non-polar impurities.
Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape of the acidic indazole. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 30% to 95% B over 20 minutes | A broad gradient ensures the elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; further optimization with a UV scan is recommended. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) | Ensures good solubility of the analyte and compatibility with the mobile phase. |
The Validation Protocol: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] Our validation will encompass specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity (Forced Degradation Study)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4] A forced degradation study is the ultimate test of a method's specificity and its stability-indicating nature.
Experimental Protocol:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in the diluent to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Dissolve and dilute to a final concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Analysis: Analyze all stressed samples by the proposed HPLC method. Use a photodiode array (PDA) detector to assess peak purity.
Acceptance Criteria: The method is considered specific if the main peak is well-resolved from all degradation product peaks (resolution > 2) and the peak purity angle is less than the peak purity threshold for the analyte peak in all stressed samples.
Caption: Workflow for the forced degradation study to establish specificity.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[2]
Experimental Protocol:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound at 1 mg/mL.
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the range of 50% to 150% of the target analytical concentration (e.g., 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL).
-
Analysis: Inject each standard in triplicate.
-
Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value.[5] It is determined by spiking a placebo (if available) or a known low-concentration sample with known amounts of the analyte.
Experimental Protocol:
-
Spike Samples: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with the analyte stock solution.
-
Analysis: Analyze the spiked samples.
-
Calculation: Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[5]
3.4.1. Repeatability (Intra-assay Precision)
Experimental Protocol:
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the peak areas.
Acceptance Criteria: The RSD should be ≤ 1.0%.
3.4.2. Intermediate Precision (Inter-assay Precision)
Experimental Protocol:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both experiments.
Acceptance Criteria: The RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine Signal-to-Noise: Inject a series of dilute solutions of the analyte. Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirm LOQ: Prepare and inject six samples at the determined LOQ concentration. The precision (RSD) should be ≤ 10%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]
Experimental Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability solution with each variation.
-
Evaluate the effect on system suitability parameters (e.g., retention time, resolution, tailing factor).
Acceptance Criteria: The system suitability parameters should remain within the established limits for all variations.
Sources
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- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 6. mdpi.com [mdpi.com]
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A Researcher's Guide to the Spectroscopic Differentiation of 3,7-Diiodo-1H-indazole Isomers
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural elucidation of regioisomers is a critical step in ensuring the safety, efficacy, and novelty of therapeutic candidates. The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] Iodinated indazoles, in particular, serve as versatile synthetic intermediates, often utilized in cross-coupling reactions to build molecular complexity.[2] This guide provides an in-depth spectroscopic comparison of 3,7-diiodo-1H-indazole and its potential isomers, offering a practical framework for their differentiation using routine analytical techniques. While direct experimental data for every conceivable diiodo-indazole isomer is not always readily available in published literature, this guide will leverage data from closely related analogues and fundamental spectroscopic principles to provide a robust analytical strategy.
The Challenge of Isomerism in Substituted Indazoles
The synthesis of polysubstituted indazoles can often lead to the formation of multiple regioisomers. In the case of di-iodination of 1H-indazole, while 3,7-diiodo-1H-indazole might be a desired product, other isomers such as 3,5-diiodo-, 3,6-diiodo-, and 5,7-diiodo-1H-indazole could potentially be formed. Each of these isomers possesses a unique electronic and steric environment, which will manifest in distinct spectroscopic signatures. This guide will focus on the hypothetical comparison between 3,7-diiodo-1H-indazole and a representative isomer, 5,7-diiodo-1H-indazole, to illustrate the principles of spectroscopic differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing between constitutional isomers.[3] Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy: A Window into the Proton Environment
The chemical shift, multiplicity (splitting pattern), and coupling constants of the aromatic protons are highly sensitive to the position of the iodine substituents.
Expected ¹H NMR Spectral Features:
-
3,7-diiodo-1H-indazole: This isomer would be expected to show three distinct aromatic proton signals. The proton at C4 would likely be the most downfield due to the anisotropic effects of the adjacent iodine at C3 and the pyrazole ring. The protons at C5 and C6 would also have distinct chemical shifts and would likely exhibit a doublet of doublets or triplet-like pattern depending on the coupling constants. The N-H proton will appear as a broad singlet, typically at a high chemical shift.
-
5,7-diiodo-1H-indazole: This isomer would also exhibit three aromatic proton signals. The proton at C4 would be expected to be a doublet, coupled to the proton at C6. The proton at C6 would also be a doublet, coupled to the proton at C4. The proton at C3 would appear as a singlet. The relative chemical shifts will differ significantly from the 3,7-isomer due to the different substitution pattern.
To illustrate these differences, consider the reported data for related iodo-indazoles:
-
5-Iodo-3-phenyl-1H-indazole: The proton at C4 appears as a singlet at 8.30 ppm, while the protons at C6 and C7 exhibit a multiplet and a doublet, respectively.[4]
-
3-Phenyl-7-(trifluoromethyl)-1H-indazole: The proton at C4 is a doublet at 8.22 ppm.[4]
These examples highlight how the position of substituents dramatically influences the proton chemical shifts and coupling patterns.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information by revealing the number of unique carbon environments and their chemical shifts. The "heavy atom effect" of iodine will cause a significant upfield shift for the directly attached carbons (C3 and C7 in the 3,7-isomer; C5 and C7 in the 5,7-isomer).
Expected ¹³C NMR Spectral Features:
-
3,7-diiodo-1H-indazole: Seven distinct carbon signals would be expected. The signals for C3 and C7 will be significantly upfield compared to unsubstituted indazole. The remaining carbon signals will also have characteristic shifts influenced by the iodine atoms.
-
5,7-diiodo-1H-indazole: Similarly, seven unique carbon signals are expected. The upfield shifts will be observed for C5 and C7. The chemical shifts of the other carbons, particularly C4, C6, and C3a, will be different from those in the 3,7-isomer.
For comparison, the ¹³C NMR data for 5-iodo-3-phenyl-1H-indazole shows the carbon bearing the iodine (C5) at a chemical shift of 84.70 ppm, demonstrating the significant shielding effect.[4]
Vibrational Spectroscopy: Probing Functional Groups and Fingerprints
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. While not as definitive as NMR for isomer differentiation, the "fingerprint" region (below 1500 cm⁻¹) can show subtle but reproducible differences between isomers.
Expected IR Spectral Features:
-
N-H Stretch: Both isomers will exhibit a characteristic N-H stretching vibration, typically in the range of 3100-3400 cm⁻¹. The exact position and shape of this band can be influenced by intermolecular hydrogen bonding.
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
-
C-I Stretch: The carbon-iodine stretching vibration occurs at low frequencies, typically in the range of 480-610 cm⁻¹, and may be difficult to observe with standard IR spectrometers.
-
Out-of-Plane Bending: The pattern of out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. These patterns, while complex, can provide corroborating evidence for the isomeric structure.
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity) of the absorption bands are influenced by the extent of conjugation and the nature of the substituents. Halogen substitution can cause a bathochromic (red) shift in the absorption maxima. While subtle, differences in the λmax between the 3,7- and 5,7-diiodo-indazole isomers are expected due to the different influence of the iodine atoms on the electronic structure of the indazole ring system.[5][6]
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is essential for determining the molecular weight of the isomers and can provide structural information through the analysis of fragmentation patterns.
Expected Mass Spectral Features:
-
Molecular Ion Peak (M⁺): Both 3,7-diiodo-1H-indazole and its isomers will have the same molecular weight and will therefore show a molecular ion peak at the same mass-to-charge ratio (m/z). For C₇H₄I₂N₂, the calculated monoisotopic mass is 369.84 g/mol .
-
Isotope Pattern: The presence of two iodine atoms will not result in a characteristic isotope pattern as iodine is monoisotopic (¹²⁷I).
-
Fragmentation: The fragmentation patterns under electron ionization (EI) are expected to differ between the isomers.[7] The initial loss of an iodine atom ([M-I]⁺) is a likely fragmentation pathway for both isomers. Subsequent fragmentation, such as the loss of HCN or N₂, may produce fragment ions with different relative abundances, providing a basis for differentiation.[8] For example, the stability of the resulting carbocation after the initial iodine loss will be influenced by the position of the remaining iodine atom, leading to different fragmentation cascades.
Summary of Expected Spectroscopic Data
| Spectroscopic Technique | 3,7-diiodo-1H-indazole (Predicted) | 5,7-diiodo-1H-indazole (Predicted) |
| ¹H NMR | Three distinct aromatic proton signals. Unique chemical shifts and coupling patterns. | Three distinct aromatic proton signals with different chemical shifts and coupling patterns compared to the 3,7-isomer. |
| ¹³C NMR | Seven unique carbon signals. C3 and C7 will be significantly upfield. | Seven unique carbon signals. C5 and C7 will be significantly upfield. Different chemical shifts for other carbons. |
| IR Spectroscopy | Characteristic N-H, aromatic C-H, C=C, and C=N stretches. Unique fingerprint region. | Similar characteristic stretches but with a distinct fingerprint region compared to the 3,7-isomer. |
| UV-Vis Spectroscopy | Characteristic λmax values. | Slightly different λmax values compared to the 3,7-isomer. |
| Mass Spectrometry | Molecular ion peak at m/z ≈ 369.84. Characteristic fragmentation pattern. | Molecular ion peak at m/z ≈ 369.84. Different relative abundances of fragment ions compared to the 3,7-isomer. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic analysis of 3,7-diiodo-indazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy[5][11]
-
Sample Preparation: Dissolve 5-10 mg of the diiodo-indazole isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans (depending on sample concentration), relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment of proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Perform a background scan with a clean ATR crystal before running the sample.
-
UV-Vis Spectroscopy[12][13]
-
Sample Preparation: Prepare a dilute solution of the diiodo-indazole isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (typically in the micromolar range).
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorbance spectrum over a range of 200-800 nm.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Mass Spectrometry (MS)[9][14]
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to confirm the elemental composition.
-
Visualizing the Analytical Workflow
Caption: Experimental workflow for the synthesis, purification, and spectroscopic characterization of 3,7-diiodo-indazole isomers.
Caption: Logical relationship for the comparative spectroscopic analysis of 3,7-diiodo-1H-indazole versus a potential isomer.
Conclusion
The definitive identification of 3,7-diiodo-1H-indazole and its isomers is readily achievable through a systematic and multi-technique spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic combination of NMR, IR, UV-Vis, and Mass Spectrometry that allows for an unambiguous assignment. For researchers in drug discovery and development, a thorough understanding and application of these analytical principles are fundamental to ensuring the integrity and novelty of their chemical matter.
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Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution. PubMed. [Link]
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Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Benchmarking Sonogashira Protocols for Functionalizing Di-iodinated Heterocycles
Introduction: The Strategic Value of Alkynylated Heterocycles in Drug Discovery
Heterocyclic scaffolds are the bedrock of modern medicinal chemistry, forming the core of a vast number of pharmaceuticals. The precise introduction of functional groups onto these rings is paramount for modulating pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. Among the most powerful C-C bond-forming reactions utilized for this purpose is the Sonogashira cross-coupling.[1][2] This reaction forges a bond between an sp²-hybridized carbon of an aryl or vinyl halide and a terminal alkyne's sp-hybridized carbon, providing a linear and rigid alkynyl linkage that is invaluable for probing protein-ligand interactions.[3][4]
Di-iodinated heterocycles present a particularly valuable, yet challenging, class of substrates. The two iodine atoms offer distinct vectors for sequential or differential functionalization, enabling the rapid construction of complex molecular architectures and diverse compound libraries. However, achieving selective mono-alkynylation in the presence of a second, equally reactive site, or performing a controlled, exhaustive di-alkynylation requires a nuanced understanding and careful selection of the reaction protocol.
This guide provides a comparative analysis of key Sonogashira protocols for the functionalization of di-iodinated heterocycles. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, offering field-proven insights to guide your protocol selection and optimization efforts.
Mechanistic Foundations: A Tale of Two Cycles
The Sonogashira reaction's versatility stems from its adaptable catalytic system, which primarily operates through two distinct mechanistic pathways: the classical palladium/copper co-catalyzed cycle and the increasingly popular copper-free variant.[5][6]
Protocol 1: The Classical Pd/Cu Co-Catalyzed System
The original and most widely used protocol employs a dual catalytic system.[5][7] The mechanism is believed to involve two interconnected cycles:
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond, forming a Pd(II) intermediate.[8][9]
-
The Copper Cycle: Concurrently, a copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[7] This step is crucial as it activates the alkyne.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium center, regenerating the copper(I) catalyst.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, thus completing the cycle.[10][11]
The primary advantage of the copper co-catalyst is the significantly increased reaction rate, allowing many couplings to proceed under mild conditions.[5] However, its principal drawback is the promotion of the Glaser-Hay side reaction, an oxidative homocoupling of the terminal alkyne to form a diacetylene byproduct, which can complicate purification and reduce yields.[3][12]
Protocol 2: The Copper-Free Sonogashira
To circumvent the issue of alkyne homocoupling, copper-free protocols have been developed.[6][13] In these systems, the base (often a strong amine) is believed to play a more direct role in the deprotonation of the alkyne, facilitating the formation of the palladium-acetylide complex without a copper intermediary.[11]
While this approach elegantly solves the Glaser coupling problem, it often requires more forcing conditions, such as higher temperatures, stronger bases, or the use of more sophisticated, electron-rich, and bulky phosphine ligands to facilitate the key steps of the palladium catalytic cycle.[3][14]
Caption: Fig. 2: General workflow for setting up a Sonogashira cross-coupling reaction.
Protocol 1: Classical Pd/Cu for Mono-alkynylation
-
Setup: To a dry Schlenk flask under an argon atmosphere, add 2,5-diiodopyrimidine (1.0 mmol, 330 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), CuI (0.04 mmol, 7.6 mg), and PPh₃ (0.08 mmol, 21 mg). [15]2. Reagent Addition: Add anhydrous, degassed triethylamine (10 mL). Stir for 5 minutes. Then, add phenylacetylene (1.1 mmol, 121 µL) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction by Thin Layer Chromatography (TLC) every 30 minutes.
-
Work-up: Upon consumption of the starting material (approx. 2 hours), dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to isolate the products.
Protocol 3: Advanced Ligand System for Selective Mono-alkynylation
-
Setup: To a dry Schlenk flask under argon, add 2,5-diiodopyrimidine (1.0 mmol, 330 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), SPhos (0.04 mmol, 16.4 mg), and finely ground K₂CO₃ (2.0 mmol, 276 mg).
-
Reagent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) followed by phenylacetylene (1.1 mmol, 121 µL).
-
Reaction: Place the sealed flask in a preheated oil bath at 50 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up & Purification: After 4 hours, cool the reaction to room temperature. Follow the work-up and purification steps as described in Protocol 1.
Troubleshooting and Strategic Protocol Selection
Choosing the right protocol is critical and depends on your substrate and synthetic goal.
Common Issues & Solutions:
-
Glaser Homocoupling: If this is a persistent issue, immediately switch to a copper-free protocol (Protocol 2 or 3). [3][12]* Low Reactivity: For electron-rich or sterically hindered heterocycles, higher temperatures and more active catalyst systems are often necessary. Protocol 3 with an advanced ligand is an excellent starting point. [16]For electron-deficient heterocycles like pyrimidines, reactivity is generally higher. [7][17]* Poor Selectivity (Mono- vs. Di-): To favor mono-substitution, use a slight excess (1.0-1.2 eq.) of the alkyne and monitor the reaction closely to stop it upon consumption of the starting material. To favor di-substitution, use a larger excess of the alkyne (2.5-3.0 eq.) and longer reaction times or higher temperatures.
-
Dehalogenation (Loss of Iodine): This side reaction can occur, particularly under harsh conditions or with certain bases. If observed, try using a milder base (e.g., K₂CO₃ instead of an amine) or lowering the reaction temperature.
Caption: Fig. 3: Decision tree for selecting an initial Sonogashira protocol.
Conclusion
The Sonogashira reaction is an exceptionally powerful tool for the functionalization of di-iodinated heterocycles. While the classical Pd/Cu system offers a rapid and simple starting point, its limitations—namely alkyne homocoupling and sometimes modest selectivity—have driven the development of robust copper-free alternatives. As demonstrated, protocols employing advanced, bulky phosphine ligands provide superior performance, enabling high yields and selectivities under mild conditions, albeit at a higher reagent cost. By understanding the mechanistic underpinnings of each protocol and considering the specific goals of the synthesis, researchers can confidently select and optimize conditions to efficiently construct the complex, alkynylated heterocyclic molecules vital to modern drug discovery.
References
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Title: Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry URL: [Link]
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Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL: [Link]
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Title: Recent advances in the application of the Sonogashira method in the synthesis of heterocyclic compounds Source: Academia.edu URL: [Link]
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Title: Sonogashira coupling Source: Wikipedia URL: [Link]
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Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]
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Title: Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol Source: KAUST Repository URL: [Link]
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Title: The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon–carbon frameworks Source: Royal Society of Chemistry URL: [Link]
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Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: ACS Publications URL: [Link]
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Title: Development of the Inverse Sonogashira Reaction for DEL Synthesis Source: National Institutes of Health (PMC) URL: [Link]
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Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
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Title: Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles Source: Royal Society of Chemistry URL: [Link]
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Title: An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class Source: Pendidikan Kimia URL: [Link]
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Title: Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes Source: Royal Society of Chemistry URL: [Link]
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Title: Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes Source: Journal of the American Chemical Society URL: [Link]
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Title: Recent Advances in Sonogashira Reactions Source: ResearchGate URL: [Link]
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Title: Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study Source: ACS Publications URL: [Link]
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Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: Royal Society of Chemistry URL: [Link]
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Title: Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex Source: National Institutes of Health (PMC) URL: [Link]
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Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: National Institutes of Health (PMC) URL: [Link]
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Title: Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides Source: Synfacts URL: [Link]
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Title: Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study Source: ResearchGate URL: [Link]
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Title: Pd/C-Catalyzed Heterocyclization During Copper-Free Sonogashira Coupling: Synthesis of 2-Benzylimidazo[1,2-a]pyrimidines in Water. Source: ResearchGate URL: [Link]
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Title: Experimental Procedure - Sonogashira Coupling Source: Scribd URL: [Link]
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Title: Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne Source: ACS Publications URL: [Link]
-
Title: Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium Source: PubMed URL: [Link]
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Title: Recent advances in Sonogashira reactions Source: Royal Society of Chemistry URL: [Link]
-
Title: Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites Source: ResearchGate URL: [Link]
-
Title: Conditions optimization for the double Sonogashira coupling. Source: ResearchGate URL: [Link]
-
Title: Oxidative Addition: Palladium Mechanism with aryl iodide Source: YouTube URL: [Link]
-
Title: Palladium Catalysis Explained Like You've Never Seen Before! Source: YouTube URL: [Link]
-
Title: Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism Source: ResearchGate URL: [Link]
-
Title: Functionalization of Pyridines at the C4 Position via Metalation and Capture Source: National Institutes of Health (PMC) URL: [Link]
-
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Safety Operating Guide
Navigating the Safe Handling of 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole: A Guide to Personal Protective Equipment and Disposal
As researchers and scientists at the forefront of drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole, a compound whose precise toxicological properties are not extensively documented. In the absence of a specific Safety Data Sheet (SDS), this protocol is grounded in the principles of chemical analogy, drawing from the known hazards of structurally related iodinated and heterocyclic compounds, and adhering to authoritative safety standards.
The foundational principle of this guide is risk minimization through a multi-layered defense system, prioritizing engineering controls and supplementing them with robust personal protective equipment (PPE) and stringent operational protocols.
The Hazard Profile: An Expert Assessment
Assumed Hazards:
-
Skin, eye, and respiratory tract irritant.
-
Potentially harmful if swallowed or inhaled.
-
Possible light sensitivity, a common trait for iodinated compounds[1].
-
Formation of hazardous decomposition products under fire, such as carbon oxides, nitrogen oxides, and hydrogen iodide[1].
Core Protective Measures: A Systematic Approach
A comprehensive safety strategy relies on more than just gloves and glasses. It begins with engineering controls and is followed by a carefully selected suite of personal protective equipment.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, especially the handling of the solid powder, must be conducted within a certified chemical fume hood. This is your primary defense, capturing potentially harmful dust and vapors at the source.
Best Practices for Fume Hood Use:
-
Verify Certification: Ensure the fume hood has been certified within the last year[2].
-
Sash Position: Work with the sash at the lowest possible height that is practical for your operations, and never raise it above the marked maximum safe working height.
-
Work Zone: All work should be performed at least six inches inside the hood to ensure effective containment[3][4][5].
-
Minimize Clutter: Avoid using the fume hood for storage, as this can disrupt airflow and compromise its effectiveness[2][5].
-
Airflow: Do not block the baffles at the back of the hood, as this will impede proper air circulation[2][5].
Personal Protective Equipment (PPE): Your Last Line of Defense
The following table summarizes the recommended PPE for handling this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solids | Chemical safety goggles and a face shield | Double-gloved with nitrile or neoprene gloves | Fully-fastened lab coat (chemical resistant preferred) | N95 respirator or higher, depending on the quantity and potential for aerosolization |
| Preparing solutions | Chemical safety goggles | Double-gloved with nitrile or neoprene gloves | Fully-fastened lab coat | Not typically required if performed in a certified fume hood |
| Running reactions and workups | Chemical safety goggles | Double-gloved with nitrile or neoprene gloves | Fully-fastened lab coat | Not typically required if performed in a certified fume hood |
| Cleaning glassware | Chemical safety goggles | Heavy-duty chemical resistant gloves (e.g., butyl rubber) over nitrile gloves | Fully-fastened lab coat | Not typically required |
Expert Insights on PPE Selection:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes and fine powders. A face shield should be worn in conjunction with goggles when handling larger quantities of the solid.
-
Hand Protection: Nitrile or neoprene gloves are recommended due to their broad chemical resistance[6][7][8]. Given the unknown permeability of this specific compound, a double-gloving technique is advised. This involves wearing two pairs of gloves, which increases protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Body Protection: A flame-resistant lab coat, fully fastened, is the minimum requirement. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: While a fume hood is the primary control for airborne contaminants, an N95 respirator should be worn when weighing or transferring the solid material, as these activities have a higher potential for generating airborne dust.
Procedural Discipline: Donning and Doffing of PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
PPE Donning Sequence
PPE Doffing Sequence
Emergency Preparedness and Waste Disposal
Spill Management
-
Minor Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or material.
-
Wipe the area clean with a suitable solvent, followed by soap and water.
-
All contaminated materials must be disposed of as hazardous waste.
-
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Exposure Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal Plan
All materials contaminated with this compound, including excess solid, solutions, contaminated gloves, and absorbent materials, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix iodinated waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containment:
-
Solid waste (e.g., contaminated paper towels, gloves) should be placed in a designated, sealed plastic bag or container.
-
Liquid waste should be collected in a clearly labeled, sealed, and chemically compatible container.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS personnel.
-
Decontamination: Any glassware that has come into contact with the compound should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste before standard washing.
It is imperative to consult and adhere to all federal, state, and local regulations regarding the disposal of hazardous materials[9]. Some laboratory protocols suggest reducing iodine waste to the less harmful iodide ion with a reducing agent like sodium thiosulfate before disposal; however, this should only be done with the approval and guidance of your institution's EHS department[10].
Conclusion
The safe handling of novel compounds like this compound is a cornerstone of responsible research. By adopting a conservative approach based on the known hazards of similar chemical structures and adhering to the multi-layered safety protocols outlined in this guide, researchers can confidently manage the risks associated with their work. Always remember that these guidelines supplement, but do not replace, your institution's specific safety policies and the critical judgment of the trained laboratory professional.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]
-
University of California, San Diego. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
